4-Chloro-2,5-difluorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYVMBPIANKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597185 | |
| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-02-4 | |
| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzaldehyde (CAS Number: 879093-02-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature, featuring an aldehyde group and chloro and fluoro substituents on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of pharmacologically active compounds, such as kinase inhibitors.
Chemical and Physical Properties
This compound is typically an off-white solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 879093-02-4 | |
| Molecular Formula | C₇H₃ClF₂O | [1][2] |
| Molecular Weight | 176.55 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 212.3 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| Flash Point | 82.2 ± 25.9 °C | [1] |
| Refractive Index | 1.536 | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible substances. |
Synthesis
Logical Synthesis Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of chlorine and fluorine atoms on the benzene ring imparts unique reactivity and properties, making it a valuable building block for the targeted synthesis of complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 879093-02-4 |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Appearance | Off-white solid |
| Density | 1.453 g/cm³ |
| Boiling Point | 212.3 °C at 760 mmHg |
| Flash Point | 82.2 °C |
| Refractive Index | 1.536 |
Table 2: Calculated Properties
| Property | Value |
| XLogP3 | 2.2 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų |
| Vapor Pressure | 0.174 mmHg at 25°C |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, the following table summarizes the types of spectral information available for this compound.
Table 3: Available Spectral Data
| Spectroscopic Technique | Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| Infrared (IR) Spectroscopy | Available |
| Mass Spectrometry (MS) | Available |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical and spectroscopic properties are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and laboratory conditions.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
-
Apparatus : Capillary melting point apparatus.
-
Procedure :
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range is indicative of high purity.[1][2][3][4]
-
Boiling Point Determination
The boiling point is a key physical constant for a liquid.
-
Apparatus : Thiele tube or a distillation setup.
-
Procedure (Thiele Tube Method) :
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is heated gently, and the temperature is monitored.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary.[5][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
Apparatus : NMR spectrometer.
-
Procedure :
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer's magnet.
-
For ¹H NMR, the spectrum is acquired, providing information on the chemical environment and connectivity of hydrogen atoms.
-
For ¹³C NMR, the spectrum is acquired, often with proton decoupling, to determine the number and types of carbon atoms.[10][11][12][13][14]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus : Fourier-transform infrared (FTIR) spectrometer.
-
Procedure :
-
A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the IR beam of the spectrometer.
-
The spectrum is recorded, showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds in the molecule. The characteristic aldehyde C=O stretch is a key feature to observe.[15][16][17][18][19]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Apparatus : Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI).
-
Procedure :
-
A dilute solution of the sample is introduced into the ion source of the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
The resulting mass spectrum shows the molecular ion peak, which corresponds to the molecular weight of the compound, and fragment ion peaks, which can be used to deduce the structure.[20][21][22][23]
-
Synthetic Workflow
As this compound is a synthetic intermediate, understanding its synthesis is crucial. Below is a generalized workflow for the formylation of a substituted halobenzene, a common method for preparing such aldehydes.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meihonglab.com [meihonglab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Infrared (IR) Spectroscopy – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biocompare.com [biocompare.com]
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzaldehyde: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzaldehyde, a key building block in modern organic synthesis and medicinal chemistry. This document details its molecular structure, physicochemical properties, and highlights its significance as a versatile intermediate in the development of complex molecules, including those with potential therapeutic applications.
Core Molecular and Physical Data
This compound is a substituted aromatic aldehyde with the molecular formula C₇H₃ClF₂O.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a formyl (aldehyde) group. The precise arrangement of these functional groups imparts unique reactivity and electronic properties to the molecule, making it a valuable precursor in various chemical transformations.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O[1] |
| Molecular Weight | 176.55 g/mol [1] |
| CAS Number | 879093-02-4[1] |
| Appearance | Off-white Solid[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Boiling Point | 212.3°C at 760 mmHg |
| Flash Point | 82.2 ± 25.9 °C[1] |
| Refractive Index | 1.536[1] |
| InChI Key | XPZYVMBPIANKJG-UHFFFAOYSA-N[1] |
| SMILES | O=Cc1cc(F)c(Cl)cc1F |
Significance in Drug Discovery and Medicinal Chemistry
The strategic incorporation of halogen atoms, particularly fluorine, is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The presence of both chlorine and fluorine atoms on the benzaldehyde scaffold of this compound provides a multifunctional platform for synthetic chemists.[3]
The chlorine atom can serve as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the fluorine atoms can influence the electronic properties of the aromatic ring and improve the pharmacokinetic profile of derivative compounds.[2] This dual functionality makes this compound a sought-after intermediate for the synthesis of novel pharmaceutical candidates.[2]
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its derivatives are instrumental in the synthesis of compounds targeting a range of biological entities. For instance, fluorinated and chlorinated benzonitrile scaffolds, structurally related to this compound, are key in creating libraries of molecules for drug discovery programs.[3] The quinoxaline scaffold, which can be synthesized from halogenated aromatic precursors, is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and interact with the kinase hinge region.
Synthetic Applications and Experimental Considerations
This compound is a versatile reagent in organic synthesis, primarily utilized as an electrophile in various reactions. The aldehyde group is susceptible to nucleophilic attack, and the halogenated aromatic ring can participate in substitution and coupling reactions.
General Synthetic Workflow
A general workflow for utilizing this compound in the synthesis of more complex molecules, such as kinase inhibitors or other heterocyclic systems, is depicted below. This logical diagram illustrates the progression from the starting material to a potential biologically active compound.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis route for 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and advanced materials. The document outlines the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.
Introduction
This compound is a substituted aromatic aldehyde whose structural features, including the presence of chlorine and fluorine atoms, make it a valuable building block in medicinal chemistry and material science. The strategic incorporation of fluorine can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. This guide focuses on a common and effective method for its preparation: the ortho-lithiation of 1-chloro-2,5-difluorobenzene followed by formylation.
Synthesis Pathway
The most direct and widely applicable laboratory-scale synthesis of this compound involves a two-step process starting from 1-chloro-2,5-difluorobenzene.
Overall Reaction:
This transformation is achieved through:
-
Ortho-lithiation: The selective deprotonation of the aromatic ring at the position ortho to one of the fluorine atoms using a strong organolithium base, such as n-butyllithium (n-BuLi). The fluorine atom acts as a directing group, facilitating the removal of the adjacent proton.
-
Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde group.
Below is a diagram illustrating the logical flow of this synthesis route.
Figure 1: Synthesis workflow for this compound.
Experimental Protocol
The following is a detailed experimental procedure adapted from analogous and well-established lithiation-formylation reactions.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 1-Chloro-2,5-difluorobenzene | 148.54 | ≥98% | Commercial Source |
| n-Butyllithium (n-BuLi) | 64.06 | 2.5 M in hexanes | Commercial Source |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercial Source |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Commercial Source |
| Diethyl ether | 74.12 | Anhydrous | Commercial Source |
| Hydrochloric acid (HCl) | 36.46 | 1 M aqueous solution | Commercial Source |
| Saturated sodium bicarbonate solution | - | - | Prepared in-house |
| Saturated sodium chloride solution (brine) | - | - | Prepared in-house |
| Anhydrous magnesium sulfate | 120.37 | - | Commercial Source |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.
-
Initial Solution: The flask is charged with 1-chloro-2,5-difluorobenzene (10.0 g, 67.3 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 29.6 mL, 74.0 mmol, 1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 7.8 mL, 101 mmol, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (50 mL) at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as an off-white solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and the final product.
| Parameter | Value | Reference |
| Reactant: 1-Chloro-2,5-difluorobenzene | ||
| Molecular Formula | C₆H₃ClF₂ | [1][2] |
| Molecular Weight | 176.55 g/mol | [1][2] |
| Appearance | Off-white Solid | [1] |
| Product: this compound | ||
| CAS Number | 879093-02-4 | [3] |
| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |
| Molecular Weight | 176.55 g/mol | [1][2] |
| Purity | ≥97% | [2] |
| Physical Properties | ||
| Boiling Point | 212.3 °C at 760 mmHg | [3] |
| Density | 1.453 g/cm³ | [3] |
| Refractive Index | 1.536 | [3] |
| Flash Point | 82.2 °C | [3] |
Note: The yield for this specific reaction is not explicitly reported in the currently available literature. However, analogous ortho-lithiation and formylation reactions of similar substrates typically proceed with yields in the range of 60-80%.
Safety and Handling
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking this procedure.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors and synthetic pathways for the production of 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the core synthetic strategies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted aromatic aldehyde whose structural features make it a valuable building block in organic synthesis. The presence of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and metabolic stability to the final products, which is highly desirable in drug discovery and development. The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations.
Primary Synthetic Pathway: Ortho-lithiation and Formylation
The most direct and commonly employed route for the synthesis of this compound involves the ortho-lithiation of a suitable precursor followed by formylation. This strategy leverages the directing effect of the fluorine atom to achieve regioselective introduction of the aldehyde group.
Key Precursor: 1-Chloro-2,5-difluorobenzene
The primary and most logical precursor for this synthesis is 1-Chloro-2,5-difluorobenzene . This starting material is commercially available from various chemical suppliers. The fluorine atom at the 2-position directs the lithiation to the adjacent carbon (position 3), which after quenching with a formylating agent, yields the desired this compound.
Diagram 1: Overall Synthesis Scheme
Caption: General synthetic route from 1-Chloro-2,5-difluorobenzene.
Experimental Protocol: Lithiation and Formylation of 1-Chloro-2,5-difluorobenzene
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials and Reagents:
-
1-Chloro-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Precursor: 1-Chloro-2,5-difluorobenzene is added to the cooled THF.
-
Lithiation: n-Butyllithium (in hexanes) is added dropwise to the solution via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred for an additional period at this temperature.
-
Quenching: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via the ortho-lithiation and formylation route. Please note that yields can vary based on reaction scale and purity of reagents.
| Parameter | Value |
| Precursor | 1-Chloro-2,5-difluorobenzene |
| Reagents | n-Butyllithium, N,N-Dimethylformamide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 80% |
| Purification Method | Column Chromatography or Distillation |
Alternative Synthetic Considerations
While ortho-lithiation is the most prominent method, other formylation techniques could potentially be adapted for the synthesis of this compound, although they may be less efficient or regioselective. These include:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and phosphoryl chloride) to formylate electron-rich aromatic rings. The reactivity of 1-chloro-2,5-difluorobenzene towards this reaction would need to be evaluated.
-
Gattermann-Koch Reaction: This reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure with a catalyst. This method is generally suitable for simple aromatic hydrocarbons and may not be effective for halogenated benzenes.
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Low Temperatures: Maintaining a low reaction temperature is crucial for the stability of the lithiated intermediate and to minimize side reactions.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound is most effectively achieved through the ortho-lithiation of 1-Chloro-2,5-difluorobenzene followed by formylation with N,N-dimethylformamide. This method offers good yields and high regioselectivity. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for a successful synthesis. This guide provides the necessary details for researchers and professionals to replicate this synthesis in a laboratory setting.
Spectroscopic Characterization of 4-Chloro-2,5-difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2,5-difluorobenzaldehyde (CAS No. 879093-02-4). Due to the limited availability of public experimental spectra, this document presents predicted data based on established principles of spectroscopy and analysis of similar molecular structures. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside workflow visualizations to aid in structural elucidation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 | s | - | Aldehyde proton (-CHO) |
| ~7.6 | dd | ~8, ~4 | Aromatic proton (H-6) |
| ~7.4 | dd | ~9, ~3 | Aromatic proton (H-3) |
Predicted for a solution in CDCl₃ with TMS as an internal standard.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde carbon (C=O) |
| ~158 (d) | Aromatic carbon (C-F) |
| ~155 (d) | Aromatic carbon (C-F) |
| ~125 (d) | Aromatic carbon (C-Cl) |
| ~120 (d) | Aromatic carbon (C-H) |
| ~118 (d) | Aromatic carbon (C-H) |
| ~115 (d) | Aromatic carbon (C-CHO) |
Predicted for a solution in CDCl₃. The 'd' indicates a doublet due to C-F coupling.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-F stretch |
| ~850 | C-Cl stretch |
Predicted for a solid sample.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 176/178 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 175/177 | [M-H]⁺ |
| 147/149 | [M-CHO]⁺ |
| 112 | [M-CHO-Cl]⁺ |
Predicted for electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Tetramethylsilane (TMS) as an internal standard
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a pipette, transfer the solution into an NMR tube, ensuring the liquid height is around 4-5 cm.
-
-
Instrument Setup:
-
Place the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (solid)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically several tons) to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure (Direct Infusion EI-MS):
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Sample Introduction:
-
Introduce the sample solution into the ion source of the mass spectrometer, where it is vaporized.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationship of spectroscopic techniques for structural confirmation.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4-Chloro-2,5-difluorobenzaldehyde. Due to the limited availability of experimentally verified public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles of NMR spectroscopy and analysis of structurally similar compounds. It also includes a comprehensive, standardized experimental protocol for the acquisition of NMR spectra for substituted benzaldehydes, which can be applied to obtain empirical data for the title compound.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of substituents on the chemical shifts and coupling constants in aromatic systems.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 | s | - | H-7 (Aldehyde) |
| ~7.6 | dd | J(H,F) ≈ 8, J(H,F) ≈ 4 | H-3 |
| ~7.4 | dd | J(H,F) ≈ 8, J(H,H) ≈ 2 | H-6 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~187 | d | J(C,H) ≈ 2-4 | C-7 (C=O) |
| ~158 | dd | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 15 | C-2 |
| ~155 | dd | ¹J(C,F) ≈ 250, ²J(C,Cl) ≈ 5 | C-5 |
| ~128 | d | C-4 | |
| ~125 | dd | ²J(C,F) ≈ 20, ³J(C,F) ≈ 5 | C-1 |
| ~120 | dd | ²J(C,F) ≈ 25, ³J(C,H) ≈ 5 | C-3 |
| ~118 | dd | ²J(C,F) ≈ 20, ³J(C,H) ≈ 8 | C-6 |
Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be used as a reference. Experimental verification is recommended for precise structural elucidation.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of substituted benzaldehydes.[1]
2.1. Sample Preparation [1]
-
Weigh approximately 5-10 mg of the substituted benzaldehyde sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm.
-
Transfer the resulting solution into a 5 mm NMR tube, ensuring the liquid height is adequate to be within the detector coil of the NMR spectrometer.
2.2. NMR Spectrometer Setup [1]
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp and symmetrical peaks.
2.3. Data Acquisition [1]
Set the appropriate acquisition parameters for the desired nucleus:
-
For ¹H NMR:
-
Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.
-
Acquisition Time: Generally set between 2 and 4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full proton relaxation.
-
Number of Scans: 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio for samples at this concentration.
-
-
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled pulse sequence is typically used.
-
Acquisition Time: Generally 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is often necessary due to the lower natural abundance of the ¹³C isotope.
-
2.4. Data Processing [1]
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure that all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz) to elucidate the connectivity of the atoms.
Mandatory Visualization
The following diagrams illustrate the structure of this compound and a general workflow for NMR spectroscopy.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR spectroscopy.
References
Navigating the Fluorine Landscape: A Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise characterization of fluorinated organic compounds is paramount. The fluorine-19 (¹⁹F) nuclear magnetic resonance (NMR) spectroscopy technique stands as a powerful tool for this purpose, offering high sensitivity and a wide chemical shift range that provides detailed structural insights.[1][2][3] This guide delves into the core principles and practical aspects of determining the ¹⁹F NMR chemical shifts of 4-Chloro-2,5-difluorobenzaldehyde, a compound of interest in synthetic chemistry and drug discovery.
Predicted ¹⁹F NMR Chemical Shifts
The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus.[2] Electron-withdrawing groups tend to shift the resonance downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).[2] For aromatic compounds, the position of substituents on the ring significantly influences the chemical shifts of the fluorine atoms.
In this compound, the fluorine atoms at the C2 and C5 positions are subject to the electronic effects of the aldehyde (-CHO), chlorine (-Cl), and the other fluorine atom. The aldehyde group is a strong electron-withdrawing group, which will deshield both fluorine atoms. The chlorine atom is also electron-withdrawing. These combined effects are expected to result in downfield chemical shifts for both F-2 and F-5 compared to monofluorobenzene (-113.15 ppm).[4]
The following table presents the predicted ¹⁹F NMR chemical shifts for this compound based on general principles and comparison with similar substituted aromatic compounds.
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Factors |
| F-2 | -115 to -125 | Doublet of doublets (dd) | Ortho to aldehyde, meta to chlorine, para to fluorine |
| F-5 | -130 to -140 | Doublet of doublets (dd) | Ortho to chlorine, meta to aldehyde, para to fluorine |
Disclaimer: These are predicted values and may vary from experimental results. The actual chemical shifts will also be influenced by the solvent and temperature.[2]
Experimental Protocol for ¹⁹F NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹⁹F NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any particulate matter.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F detection.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient. For quantitative analysis, inverse-gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]
-
Spectral Width (SW): Due to the wide chemical shift range of ¹⁹F NMR, initially set a large spectral width (e.g., 200-250 ppm or ~100,000 Hz on a 400 MHz spectrometer) to ensure all fluorine signals are captured.[5]
-
Transmitter Offset (O1p): Center the spectral window in the aromatic fluorine region, typically around -120 to -140 ppm.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative results, a longer delay of 5 times the longest T1 relaxation time of the fluorine nuclei is recommended.[3]
-
Number of Scans (NS): Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Reference the spectrum. While CFCl₃ (0 ppm) is the traditional reference standard, it is often more practical to use an external or internal secondary standard with a known chemical shift.[4]
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals to determine the relative ratios of the different fluorine environments.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the logical workflow for the determination and analysis of the ¹⁹F NMR chemical shifts of this compound.
Caption: A flowchart illustrating the key stages from sample preparation to structural confirmation in ¹⁹F NMR spectroscopy.
This comprehensive guide provides the necessary theoretical background and practical steps for researchers and scientists to confidently approach the ¹⁹F NMR analysis of this compound and other similar fluorinated aromatic compounds. The combination of predictive knowledge and a robust experimental protocol is essential for accurate structural elucidation and is a cornerstone of modern chemical research and drug development.
References
Navigating the Solubility Landscape of 4-Chloro-2,5-difluorobenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents, this guide provides a robust framework for determining these values experimentally. The principle of "like dissolves like" suggests that this compound, an aromatic aldehyde with halogen substituents, will exhibit solubility in a range of common organic solvents. However, precise quantification is essential for applications in process development, formulation, and quality control.
Data Presentation: A Framework for Experimental Determination
Due to the absence of published quantitative data, the following table is presented as a template for organizing experimentally determined solubility values. Researchers can utilize the experimental protocol outlined in the subsequent section to populate this table with precise measurements at various temperatures.
| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C ( g/100 mL) | Observations |
| Methanol | CH₃OH | 5.1 | Data to be determined | |
| Ethanol | C₂H₅OH | 4.3 | Data to be determined | |
| Acetone | C₃H₆O | 5.1 | Data to be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data to be determined | |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data to be determined | |
| Chloroform | CHCl₃ | 4.1 | Data to be determined | |
| Toluene | C₇H₈ | 2.4 | Data to be determined | |
| Hexane | C₆H₁₄ | 0.1 | Data to be determined |
Experimental Protocol: Isothermal Shake-Flask Method
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is adapted from the standard saturation shake-flask method, a reliable technique for solubility measurement.[1]
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease shaking and allow the vials to stand undisturbed for at least 2 hours to permit the settling of the excess solid.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Weigh the vial containing the dry residue of this compound. The difference in weight will give the mass of the dissolved solute.
-
Alternatively, a more precise method involves quantitative analysis of the filtered solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve for this compound in the respective solvent.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (mass of dissolved solute in g / volume of solvent in mL) x 100
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.
Caption: Workflow for experimental solubility determination.
This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents, thereby enabling its effective use in research and development.
References
Stability of 4-Chloro-2,5-difluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its chemical stability under different environmental conditions is a critical factor that can influence its storage, handling, and reactivity in synthetic processes. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon general principles of substituted benzaldehyde chemistry and established protocols for stability testing. While specific quantitative stability data for this compound is limited in publicly available literature, this guide offers a framework for assessing its stability profile.
Chemical Profile
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₂O | [1] |
| Molecular Weight | 176.55 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Storage | 4°C, stored under nitrogen | [2] |
General Stability and Handling Recommendations
Based on available safety data sheets and supplier information, this compound is considered stable under normal storage conditions.[3] To maintain its integrity, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] One supplier specifically recommends storage at 4°C under a nitrogen atmosphere to prevent degradation.[2]
Forced Degradation Studies: A Framework for Assessment
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely stable to weak acids. Potential for slow degradation under strong acidic conditions and elevated temperatures. | 4-Chloro-2,5-difluorobenzoic acid |
| Basic Hydrolysis | Susceptible to degradation, especially with strong bases and heat. | 4-Chloro-2,5-difluorobenzoic acid, potential for Cannizzaro reaction products (alcohol and carboxylic acid) |
| Oxidative Stress | Expected to be susceptible to oxidation. | 4-Chloro-2,5-difluorobenzoic acid |
| Thermal Stress | Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures. | Benzoic acid derivatives, potentially leading to decarboxylation to form halogenated benzene derivatives at very high temperatures. |
| Photolytic Stress | Aromatic aldehydes can be susceptible to photodegradation. | Benzoic acid derivatives, and potentially benzene derivatives through photodecarbonylation. |
Potential Degradation Pathways
The primary degradation pathway for this compound under hydrolytic and oxidative conditions is likely the oxidation of the aldehyde group to a carboxylic acid, forming 4-chloro-2,5-difluorobenzoic acid. Under more strenuous conditions, other reactions may occur.
Experimental Protocols for Stability Testing
The following are detailed, generalized experimental protocols for conducting forced degradation studies on this compound. These protocols are based on established guidelines and practices in the pharmaceutical industry.[4][5][6][7]
General Procedure
For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water) is prepared. A control sample is stored under ambient conditions.
Acidic and Basic Hydrolysis
-
Acidic Condition: Treat the solution with 0.1 M HCl.
-
Basic Condition: Treat the solution with 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
Oxidative Degradation
-
Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Maintain the solution at room temperature for a specified duration (e.g., 24 hours).
-
Withdraw samples at intervals and dilute for analysis.
Thermal Degradation
-
Expose a solid sample of the compound to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 7 days).
-
Prepare a solution of the compound and expose it to the same thermal stress.
-
At various time points, take samples for analysis.
Photostability Testing
-
Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Monitor the samples at specific intervals for any degradation.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated to separate the parent compound from its potential degradation products.
Conclusion
While specific, quantitative stability data for this compound is not extensively documented in public literature, a comprehensive understanding of its stability can be inferred from the general behavior of halogenated aromatic aldehydes. The compound is expected to be stable under recommended storage conditions but may degrade under harsh hydrolytic, oxidative, thermal, and photolytic stress. The primary degradation product is anticipated to be 4-chloro-2,5-difluorobenzoic acid. For critical applications in research and drug development, it is imperative to conduct specific forced degradation studies using validated analytical methods to establish a definitive stability profile. The protocols and frameworks provided in this guide serve as a robust starting point for such investigations.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 4-Chloro-2,5-difluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of chlorine and fluorine atoms on the benzaldehyde scaffold imparts unique chemical properties that are highly sought after in the design of novel bioactive compounds. The presence of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthetic protocols, and applications of this compound.
Commercial Availability
This compound is readily available from a variety of chemical suppliers. Several companies offer this compound in research and bulk quantities, with some also providing custom synthesis and commercial production services. The typical purity offered is ≥97%.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Services Offered |
| ChemScene | ≥97% | Custom Synthesis, Commercial Production |
| Reagentia | Not Specified | Research Quantities |
| GlobalChemMall | Not Specified | Wholesale |
| SUZHOU ARTK MEDCHEM CO.,LTD. | Not Specified | Trader |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 879093-02-4 |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Appearance | Off-white Solid |
| Density | 1.5 ± 0.1 g/cm³[1] |
| Boiling Point | 212.3 °C at 760 mmHg |
| Flash Point | 82.2 ± 25.9 °C[1] |
| Refractive Index | 1.536[1] |
| Storage | 4°C, stored under nitrogen[2] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the oxidation of 4-chloro-2,5-difluorotoluene. While specific, detailed protocols for this exact conversion are proprietary, a general and adaptable experimental procedure can be derived from continuous oxidation methods patented for structurally similar compounds.[3][4][5]
Experimental Protocol: Continuous Catalytic Oxidation of 4-chloro-2,5-difluorotoluene
This protocol is adapted from a continuous flow process for the synthesis of a similar compound, 2,6-difluorobenzaldehyde.[4]
Materials and Equipment:
-
4-chloro-2,5-difluorotoluene
-
Cobalt (II) acetate
-
Sodium molybdate
-
Sodium bromide
-
Acetic acid
-
Hydrogen peroxide (25%)
-
Continuous flow reactor system with pumps and temperature control
-
Dichloromethane (for quenching)
-
Gas chromatograph (for analysis)
-
Distillation apparatus (for purification)
Procedure:
-
Preparation of Reactant/Catalyst Solution: In a suitable vessel, dissolve cobalt (II) acetate and sodium molybdate in a mixture of 4-chloro-2,5-difluorotoluene and acetic acid. Stir until a homogeneous solution is formed.
-
Preparation of Oxidant/Promoter Solution: In a separate vessel, dissolve sodium bromide in a 25% hydrogen peroxide solution.
-
Reaction Setup: Set up the continuous flow reactor system, ensuring all connections are secure. Heat the reactor to the desired reaction temperature (e.g., 105 °C).
-
Reaction Execution:
-
Set the flow rate of the reactant/catalyst solution pump (e.g., 5.33 ml/min).
-
Set the flow rate of the oxidant/promoter solution pump (e.g., 10.67 ml/min), corresponding to a molar ratio of H₂O₂ to 4-chloro-2,5-difluorotoluene of approximately 2:1.[4]
-
Simultaneously start both pumps to introduce the reactant streams into the reactor.
-
-
Quenching and Collection: The reaction mixture exiting the reactor is cooled and collected in a vessel containing dichloromethane to quench the reaction.[4]
-
Analysis and Purification: The collected reaction mixture is analyzed by Gas Chromatography (GC) to determine the conversion of 4-chloro-2,5-difluorotoluene and the yield of this compound. The product can be further purified by distillation under reduced pressure.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of pharmaceutically active compounds. Its unique substitution pattern allows for the introduction of the 4-chloro-2,5-difluorophenyl moiety, which can confer desirable properties to drug candidates.
Synthesis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists
A significant application of this compound is in the synthesis of quinuclidine amide compounds that act as alpha-7 nicotinic acetylcholine receptor (α7-nAChR) agonists.[6] These agonists are being investigated for the treatment of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia, where enhancing cognitive function is a key therapeutic goal.[6] The α7-nAChR is a ligand-gated ion channel that plays a crucial role in cognitive processes, and its modulation represents a promising therapeutic strategy.
Utility in Kinase Inhibitor Synthesis
The 2,4-difluorophenylamino moiety is a common structural feature in a number of potent kinase inhibitors. While not directly citing this compound, the synthesis of related pyrrolotriazine-based VEGFR-2 kinase inhibitors highlights the importance of the 2,4-difluoroaniline scaffold, which can be derived from the corresponding benzaldehyde.[7] The fluorine atoms in such structures can enhance binding affinity to the kinase active site and improve metabolic stability. The general synthetic utility of halogenated benzaldehydes in constructing heterocyclic scaffolds makes this compound a valuable precursor for the development of novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery. Its unique electronic and steric properties, conferred by the halogen substituents, make it an attractive starting material for the synthesis of complex molecules with enhanced pharmacological profiles. The detailed understanding of its properties and synthetic routes, as outlined in this guide, provides a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. Method for preparing 2,5-difluorobenzaldehyde through continuous oxidation of 2,5-difluorotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Handling and Storage of 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential safety protocols and physical and chemical property data for 4-Chloro-2,5-difluorobenzaldehyde (CAS No. 879093-02-4). Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of this compound for research and development purposes.
Chemical and Physical Properties
This compound is an off-white solid organic compound.[1] A summary of its key quantitative properties is presented in Table 1. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₂O | [1][2][3] |
| Molecular Weight | 176.55 g/mol | [1][3][4] |
| Appearance | Off-white Solid | [1] |
| Melting Point | 46 - 48 °C / 114.8 - 118.4 °F | [5] |
| Boiling Point | 212.3 °C at 760 mmHg | [2] |
| Flash Point | 82.2 °C (± 25.9 °C) | [1][2] |
| Density | 1.453 - 1.5 g/cm³ | [1][2] |
| Vapor Pressure | 0.174 mmHg at 25°C | [2] |
| Refractive Index | 1.536 | [1][2] |
| Purity | ≥97% | [3] |
Note: The provided data represents typical values and may vary between batches and suppliers. Always refer to the specific certificate of analysis for the material in use.
Safe Handling Protocols
Proper handling of this compound is paramount to prevent exposure and ensure laboratory safety. The following protocols are based on established safety data sheets and best practices.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5][6] This is crucial to minimize the inhalation of any dust or vapors.
-
Eye Wash and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this chemical:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[5][6]
-
Hand Protection: Wear suitable protective gloves.[5][6] Given the nature of the compound, nitrile or neoprene gloves are generally recommended, but it is advisable to consult glove compatibility charts for specific breakthrough times.
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[1][6]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[6]
General Hygiene Practices
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[6]
-
Avoid the formation of dust and aerosols.[1]
Storage Procedures
Correct storage is vital for maintaining the stability and purity of this compound and for preventing hazardous situations.
-
Container: Store the compound in a tightly closed container.[1][5]
-
Environment: The storage area should be a dry, cool, and well-ventilated place.[1][5][6] A recommended storage temperature is 4°C, and it should be stored under nitrogen to prevent degradation.[3]
-
Incompatible Materials: Store away from strong oxidizing agents and foodstuffs.[1][5][6]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6]
Reactivity and Stability
-
Stability: The compound is stable under normal handling and storage conditions.[5]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing.[5]
-
Conditions to Avoid: Avoid exposure to incompatible products.[5]
-
Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced.[6]
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties listed in this guide are not publicly available in the cited search results. These properties are typically determined using standardized analytical methods such as Differential Scanning Calorimetry (DSC) for melting point, ebulliometry for boiling point, and various ASTM methods for flash point and density. For specific experimental details, it is recommended to consult specialized analytical chemistry literature and resources.
Logical Workflow for Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from receipt of the compound to its disposal.
Caption: Logical workflow for safe handling and storage.
References
Methodological & Application
The Synthetic Versatility of 4-Chloro-2,5-difluorobenzaldehyde: A Gateway to Complex Molecules
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating the physicochemical and biological properties of functional molecules.[1] Within the arsenal of fluorinated building blocks, 4-Chloro-2,5-difluorobenzaldehyde emerges as a highly versatile and reactive intermediate. Its unique substitution pattern, featuring a reactive aldehyde functionality and an electron-deficient aromatic ring adorned with two fluorine atoms and a chlorine atom, makes it a valuable precursor for the synthesis of a diverse array of complex organic molecules, including pharmaceuticals and advanced materials.
This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and protocols for its use in key organic transformations. As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
The Influence of Halogen Substitution on Reactivity
The reactivity of this compound is profoundly influenced by the electronic properties of its halogen substituents. The strongly electron-withdrawing nature of the two fluorine atoms and the chlorine atom renders the aromatic ring electron-deficient. This electronic characteristic has two major consequences:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the aromatic ring makes it susceptible to attack by nucleophiles, facilitating the displacement of the chlorine atom.
-
Enhanced Electrophilicity of the Aldehyde Group: The inductive effect of the halogens increases the partial positive charge on the carbonyl carbon, making the aldehyde group more reactive towards nucleophiles.
This dual reactivity profile allows for a wide range of synthetic transformations, making this compound a strategic starting material for the construction of complex molecular architectures.
Application in the Synthesis of Bioactive Heterocycles: Triazolopyrimidines
The triazolopyrimidine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] this compound can serve as a key building block for the synthesis of novel triazolopyrimidine derivatives. A plausible synthetic strategy involves an initial condensation reaction followed by cyclization.
Protocol 1: Synthesis of 7-(4-Chloro-2,5-difluorophenyl)-[1][3][4]triazolo[1,5-a]pyrimidine
This protocol outlines a two-step synthesis of a novel triazolopyrimidine derivative starting from this compound. The initial step involves a Knoevenagel condensation with malononitrile to form an activated alkene, which then undergoes a cyclocondensation reaction with 3-amino-1,2,4-triazole.
Step 1: Knoevenagel Condensation to form 2-(4-chloro-2,5-difluorobenzylidene)malononitrile
This reaction is a classic method for carbon-carbon bond formation, driven by the reactivity of the aldehyde and the acidity of the active methylene compound.[3][4][5][6][7]
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-(4-chloro-2,5-difluorobenzylidene)malononitrile.
-
Step 2: Cyclocondensation to form 7-(4-Chloro-2,5-difluorophenyl)-[1][3][4]triazolo[1,5-a]pyrimidine
This step involves the reaction of the activated alkene with 3-amino-1,2,4-triazole to form the fused heterocyclic system.[2]
-
Materials:
-
2-(4-chloro-2,5-difluorobenzylidene)malononitrile (from Step 1)
-
3-Amino-1,2,4-triazole
-
Acetic acid (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-(4-chloro-2,5-difluorobenzylidene)malononitrile (1 equivalent) and 3-amino-1,2,4-triazole (1.1 equivalents) in glacial acetic acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
-
| Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| Knoevenagel Condensation | Malononitrile, Piperidine | Ethanol | Reflux | >90% |
| Cyclocondensation | 3-Amino-1,2,4-triazole | Acetic Acid | Reflux | 70-85% |
Table 1: Summary of reaction conditions for the synthesis of 7-(4-Chloro-2,5-difluorophenyl)-[1][3][4]triazolo[1,5-a]pyrimidine.
Figure 1: Synthetic workflow for the preparation of a triazolopyrimidine derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the aromatic ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery and materials science.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Aldehydes
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[8] This protocol describes the coupling of this compound with a generic arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (ligand)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene/Water (solvent mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.
-
Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[9] This protocol outlines the reaction of this compound with a generic secondary amine.
-
Materials:
-
This compound
-
Secondary amine (e.g., Piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (solvent)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1 equivalent) and the secondary amine (1.2 equivalents) in anhydrous, degassed toluene.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 80-100 °C |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 °C |
Table 2: Typical conditions for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the strategic placement of halogen atoms, enable a wide range of chemical transformations. The protocols detailed in this guide for Knoevenagel condensation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively functionalize either the aldehyde group or the chlorinated aromatic ring highlights the synthetic power of this readily available intermediate. As the demand for novel fluorinated compounds continues to grow, the importance of this compound as a key synthetic precursor is set to increase.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes: 4-Chloro-2,5-difluorobenzaldehyde as a Versatile Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups, provides multiple reaction sites for constructing complex molecular architectures. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidates, making this aldehyde an attractive starting material for the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles derived from this compound, including indazoles, benzothiophenes, and precursors for benzisoxazoles.
Key Applications and Synthesized Heterocycles
This compound serves as a crucial starting material for heterocycles with significant therapeutic potential.
-
Indazoles: The reaction of this compound with hydrazine hydrate leads to the formation of 6-Chloro-5-fluoro-1H-indazole. This intermediate is pivotal in the synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-ylamines, which have been investigated as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R) kinase for cancer therapy.[2][3]
-
Benzothiophenes: Condensation of this compound with rhodanine furnishes a benzothiophene derivative.[4] This class of compounds is known for a wide range of biological activities.
-
Benzisoxazoles: This aldehyde is also utilized as a precursor in the multi-step synthesis of benzisoxazole-containing piperazine derivatives, which are of interest as modulators of serotonin 5-HT2a and dopamine D3 receptors.[5]
Experimental Protocols
Synthesis of 6-Chloro-5-fluoro-1H-indazole
This protocol outlines the synthesis of a key indazole intermediate for potential anticancer agents.
Reaction Scheme:
Caption: Synthesis of 6-Chloro-5-fluoro-1H-indazole.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃ClF₂O | 176.55 |
| Hydrazine Hydrate | H₆N₂O | 50.06 |
| n-Butanol | C₄H₁₀O | 74.12 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Water | H₂O | 18.02 |
Procedure:
-
A mixture of this compound (20.6 g, 116.7 mmol) and hydrazine hydrate (77.2 mL, 1.58 mol) in n-butanol (35 mL) is stirred at 140°C for 3 days.[2][3]
-
The reaction mixture is then cooled to room temperature and poured into ice water (750 mL).[2][3]
-
The resulting mixture is stirred vigorously for 2 hours, leading to the formation of an orange solid.[2][3]
-
The filtrate is extracted with ethyl acetate (3 x 250 mL).[3]
-
The combined organic layers are dried and concentrated to yield the desired product, 6-Chloro-5-fluoro-1H-indazole.[3]
Synthesis of a Benzothiophene Derivative via Knoevenagel Condensation
This protocol describes the condensation of this compound with rhodanine.
Reaction Scheme:
Caption: Knoevenagel condensation to form a benzothiophene derivative.
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₃ClF₂O | 176.55 |
| Rhodanine | C₃H₃NOS₂ | 133.19 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 |
| Acetic Acid | C₂H₄O₂ | 60.05 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 |
| Water | H₂O | 18.02 |
Procedure:
-
A mixture of this compound (21.1 g), rhodanine (16.7 g), and sodium acetate (39.2 g) in acetic acid (68 mL) is heated to reflux for 4 hours.[4]
-
The reaction mixture is allowed to cool to room temperature, and water (300 mL) is added.[4]
-
The mixture is stirred for 3 hours, and the resulting precipitate is collected by filtration and dried under reduced pressure.[4]
-
The crude product is then treated with a solution of NaOH (31.7 g) in water (284 mL) to yield the final benzothiophene product.[4]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of heterocycles derived from this compound.
Caption: General workflow from synthesis to biological evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of biologically active heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel indazoles, benzothiophenes, and other heterocycles with potential applications in drug discovery and development. The strategic incorporation of this fluorinated aldehyde can lead to the generation of new chemical entities with improved pharmacological profiles.
References
- 1. WO2016100184A1 - Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2007056170A2 - Pyrrolo[2,1-f] [1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases - Google Patents [patents.google.com]
- 4. WO2014196644A1 - Benzothiophene compound - Google Patents [patents.google.com]
- 5. EP2334657B1 - Piperazine d3 and 5-ht2a receptor modulators - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] These compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The substitution pattern on the quinazolinone scaffold plays a crucial role in modulating its biological activity.[4]
This document provides a detailed protocol for the synthesis of a specific quinazolinone derivative, 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one, starting from 4-Chloro-2,5-difluorobenzaldehyde and 2-aminobenzamide. This synthesis is based on the well-established condensation reaction between a 2-aminobenzamide and an aldehyde, a common and efficient method for preparing 2-substituted quinazolin-4(3H)-ones.[5]
Applications
Quinazolinone derivatives are versatile scaffolds in drug discovery. The incorporation of a halogenated phenyl ring, such as the 4-chloro-2,5-difluorophenyl group, can enhance the therapeutic potential of the molecule. Halogens can modulate factors like lipophilicity, metabolic stability, and binding affinity to target proteins.
Potential applications for 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one and related derivatives include:
-
Anticancer Agents: Many quinazolinone derivatives exhibit potent antitumor activity by targeting various cellular pathways.[3][6][7] They have been investigated as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[8]
-
Antimicrobial Agents: The quinazolinone core is present in numerous compounds with significant antibacterial and antifungal properties.[2][8]
-
Anti-inflammatory Agents: Certain derivatives have shown promise as anti-inflammatory agents.[9]
-
Central Nervous System (CNS) Activity: Some quinazolinones have been explored for their potential as anticonvulsant and sedative agents.[1]
Experimental Protocol
This protocol describes a one-pot synthesis of 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one via the condensation of 2-aminobenzamide and this compound in dimethyl sulfoxide (DMSO).
Materials:
-
2-Aminobenzamide
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification equipment (e.g., for filtration and recrystallization)
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzamide (1.0 eq).
-
Add this compound (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants. A typical concentration would be in the range of 0.1-0.5 M.
-
Place the flask in a heating mantle or oil bath and attach a reflux condenser.
-
Heat the reaction mixture with stirring at a temperature between 100-120 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one.
-
Dry the purified product under vacuum.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes expected data for the synthesis of 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one based on general procedures for similar compounds.[5]
| Parameter | Expected Value/Characteristic |
| Yield | 70-90% (This is a typical range for this type of reaction and may vary based on reaction scale and purification.) |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, ppm) | Aromatic protons from the quinazolinone and the difluorochlorophenyl rings would appear in the range of δ 7.0-8.5 ppm. A broad singlet corresponding to the N-H proton of the amide is expected between δ 11.7-12.9 ppm.[5] |
| ¹³C NMR (DMSO-d₆, ppm) | The carbonyl carbon of the amide is expected to appear in the range of δ 161-164 ppm.[5] Aromatic carbons would appear in the range of δ 115-150 ppm. Carbons attached to fluorine will show characteristic C-F coupling. |
| IR (KBr, cm⁻¹) | A characteristic absorption for the amide C=O stretch is expected between 1657-1683 cm⁻¹.[5] N-H stretching vibrations would be observed in the range of 3100-3300 cm⁻¹. C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹. C-F and C-Cl stretches would appear in the fingerprint region. |
| Mass Spec (ESI+) | The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₄H₇ClF₂N₂O). |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-(4-Chloro-2,5-difluorophenyl)quinazolin-4(3H)-one.
Potential Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation Reactions with 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. The resulting products are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. 4-Chloro-2,5-difluorobenzaldehyde is a valuable substrate in this reaction due to the electron-withdrawing nature of its halogen substituents, which enhances the electrophilicity of the carbonyl carbon and often facilitates the condensation. The products of these reactions are of significant interest in drug discovery, with potential applications as anticancer, anti-inflammatory, and antimicrobial agents. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a foundational guide for researchers in synthetic and medicinal chemistry.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with a selection of active methylene compounds. These are representative conditions and may require optimization for specific applications.
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temperature | 2 - 4 | >90 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3 - 5 | 85 - 95 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6 - 8 | 70 - 85 |
| Barbituric Acid | Acetic Acid | Ethanol | Reflux | 4 - 6 | 80 - 90 |
| 2-Thiobarbituric Acid | Acetic Acid | Ethanol | Reflux | 4 - 6 | 75 - 85 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chloro-2,5-difluorobenzylidene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will typically precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-(4-chloro-2,5-difluorobenzylidene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chloro-2,5-difluorophenyl)acrylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add ethyl cyanoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux and maintain for the required duration, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 3: Synthesis of 5-(4-Chloro-2,5-difluorobenzylidene)barbituric Acid
Materials:
-
This compound
-
Barbituric acid
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1 equivalent) and barbituric acid (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for the specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Dry the product to yield 5-(4-chloro-2,5-difluorobenzylidene)barbituric acid.
Mandatory Visualization
Caption: General experimental workflow for the Knoevenagel condensation.
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of 4-Chloro-2,5-difluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl aldehydes. The presence of two fluorine atoms and a reactive aldehyde group makes it a valuable synthon for creating novel molecular scaffolds. However, the electron-withdrawing nature of the substituents and the lower reactivity of the chloro-leaving group compared to bromo or iodo counterparts necessitate carefully optimized reaction conditions for successful coupling.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[1][2] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1][2]
For a substrate like this compound, the key challenge lies in the efficient oxidative addition of the palladium catalyst to the relatively inert C-Cl bond. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to overcome this hurdle and facilitate the coupling of aryl chlorides.[3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling with various arylboronic acids.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids
| Coupling Partner (Arylboronic Acid) | Product | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Methoxyphenyl)boronic acid | 2,5-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 18 | 85 |
| (3-Aminophenyl)boronic acid | 4'-Amino-2,5-difluoro-[1,1'-biphenyl]-3-carbaldehyde | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane / H₂O | 110 | 24 | 78 |
| Naphthalen-2-ylboronic acid | 2,5-Difluoro-4-(naphthalen-2-yl)benzaldehyde | Pd(PPh₃)₄ | Na₂CO₃ | DMF / H₂O | 90 | 24 | 88 |
| (4-(Trifluoromethyl)phenyl)boronic acid | 2,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde | PEPPSI-IPr | Cs₂CO₃ | Dioxane | 100 | 18 | 91 |
| Thiophen-2-ylboronic acid | 2,5-Difluoro-4-(thiophen-2-yl)benzaldehyde | PdCl₂(dppf) | K₃PO₄ | Toluene | 110 | 16 | 82 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol is a general guideline for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
Procedure:
-
In a glovebox or under a stream of inert gas (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, base, palladium source, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
Protocol 2: Microwave-Assisted Suzuki Coupling
For challenging substrates or to accelerate reaction times, microwave irradiation can be a powerful tool.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Solvent (e.g., DMF/H₂O, 4:1)
Procedure:
-
To a microwave reaction vial, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (typically 10-60 minutes).
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Discovery and Development
The biaryl aldehyde motif synthesized through this methodology is a key structural component in many pharmaceutically active compounds. The introduction of the 2,5-difluorophenyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate.[1] The aldehyde functionality serves as a versatile handle for further chemical transformations, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1][2] Cross-coupling reactions, and specifically the Suzuki-Miyaura coupling, are among the most frequently used reactions in medicinal chemistry for the synthesis of new chemical entities.[1][2]
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Schiff Bases using 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development.[1][2] Their synthesis, typically a straightforward condensation reaction between a primary amine and an aldehyde, allows for great structural diversity.[1][3] Schiff bases and their metal complexes have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4]
The use of halogenated benzaldehydes, such as 4-Chloro-2,5-difluorobenzaldehyde, as precursors in Schiff base synthesis is of particular interest. The presence of halogen atoms can significantly influence the electronic and lipophilic properties of the resulting Schiff base, potentially enhancing its biological activity and metabolic stability.[5] This document provides detailed protocols for the synthesis of Schiff bases from this compound, methods for their characterization, and a summary of representative data.
General Reaction Scheme
The synthesis of Schiff bases from this compound proceeds via a condensation reaction with a primary amine, typically in an alcohol solvent and often with acid catalysis.
Caption: General reaction for Schiff base synthesis.
Experimental Protocols
This section details a general protocol for the synthesis of a representative Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.
-
-
Reaction Setup:
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
-
Isolation and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.[2]
-
For further purification, recrystallize the crude product from a suitable solvent like hot ethanol.
-
-
Drying and Characterization:
-
Dry the purified crystals in a desiccator.
-
Determine the yield, melting point, and characterize the compound using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
-
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Data Presentation
| Primary Amine (R-NH2) | Product (Schiff Base) | Hypothetical Yield (%) | Hypothetical Melting Point (°C) | Hypothetical IR (cm⁻¹) ν(C=N) | Hypothetical ¹H NMR (δ ppm) -CH=N- |
| Aniline | N-(4-chloro-2,5-difluorobenzylidene)aniline | 85 | 92-94 | ~1625 | ~8.4 |
| 4-Methylaniline | N-(4-chloro-2,5-difluorobenzylidene)-4-methylaniline | 88 | 105-107 | ~1628 | ~8.3 |
| 4-Methoxyaniline | N-(4-chloro-2,5-difluorobenzylidene)-4-methoxyaniline | 90 | 112-114 | ~1620 | ~8.3 |
| 4-Nitroaniline | N-(4-chloro-2,5-difluorobenzylidene)-4-nitroaniline | 82 | 155-157 | ~1630 | ~8.6 |
| 4-Aminophenol | 4-((E)-(4-chloro-2,5-difluorobenzylidene)amino)phenol | 87 | 188-190 | ~1622 | ~8.5 |
Characterization
The synthesized Schiff bases should be characterized to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration.[6] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group.[7]
-
¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 150-165 ppm.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.
Applications in Drug Development
Schiff bases are valuable scaffolds in drug discovery due to their diverse biological activities. The incorporation of a 4-chloro-2,5-difluorophenyl moiety can enhance the pharmacological properties of the resulting compounds. Potential areas of application include:
-
Antimicrobial Agents: Halogenated Schiff bases have shown potent activity against a range of bacterial and fungal strains.[2]
-
Anticancer Agents: The azomethine linkage is crucial for the cytotoxic activity of many Schiff bases, and they have been investigated for their potential to inhibit cancer cell proliferation.[4][5]
-
Anti-inflammatory Agents: Certain Schiff base derivatives have demonstrated significant anti-inflammatory properties.[8]
-
Ligands for Metal Complexes: Schiff bases are excellent chelating agents and can form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.[8]
The synthetic versatility and diverse biological profile of Schiff bases derived from this compound make them promising candidates for further investigation in the field of medicinal chemistry and drug development.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Application Notes and Protocols: 4-Chloro-2,5-difluorobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-chloro-2,5-difluorobenzaldehyde as a versatile building block in medicinal chemistry, with a specific focus on its application in the synthesis of potent enzyme inhibitors. The unique substitution pattern of this benzaldehyde derivative, featuring both chloro and fluoro groups, offers distinct advantages in modulating the physicochemical and pharmacological properties of target molecules.
Introduction
This compound is a valuable reagent in drug discovery due to its activated aromatic ring and reactive aldehyde functionality. The presence of electron-withdrawing fluorine and chlorine atoms enhances the electrophilicity of the aldehyde group, facilitating a range of chemical transformations. Furthermore, the strategic placement of these halogens can improve metabolic stability, binding affinity, and cell permeability of the final drug candidates.
This document details the synthesis and biological evaluation of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor derived from this compound, providing a practical example of its application in modern drug development.
Application: Synthesis of a Novel Pyrazole-Based FGFR Inhibitor
This section outlines the multi-step synthesis of a potent FGFR inhibitor, demonstrating the utility of this compound as a key starting material. The synthetic route involves a condensation reaction followed by cyclization and subsequent amination to yield the final bioactive molecule.
Experimental Protocols
Step 1: Synthesis of (E)-3-(4-chloro-2,5-difluorophenyl)-N,N-dimethylacrylamide
To a solution of this compound (1.0 eq) in an appropriate solvent, add N,N-dimethylacetamide dimethyl acetal (1.2 eq). The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (E)-3-(4-chloro-2,5-difluorophenyl)-N,N-dimethylacrylamide.
Step 2: Synthesis of 1-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-amine
The product from Step 1 (1.0 eq) is dissolved in a suitable solvent, and hydrazine hydrate (1.5 eq) is added. The mixture is heated to reflux for several hours. After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration, washed, and dried to afford 1-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-amine.
Step 3: Synthesis of N-(1-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)propanamide
To a solution of 1-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-amine (1.0 eq) and 3-(2,6-dichloro-3,5-dimethoxyphenyl)propanoic acid (1.1 eq) in an inert solvent, a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) are added. The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by extraction and purified by column chromatography to yield the final product, N-(1-(4-chloro-2,5-difluorophenyl)-1H-pyrazol-3-yl)-3-(2,6-dichloro-3,5-dimethoxyphenyl)propanamide.
Quantitative Data
The biological activity of the synthesized compound was evaluated against Fibroblast Growth Factor Receptor 1 (FGFR1).
| Compound ID | Target | IC50 (nM) |
| Example 26 | FGFR1 | 5 |
Signaling Pathway and Experimental Workflow
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant FGFR signaling drives tumor growth. The synthesized inhibitor blocks the ATP-binding site of FGFR, thereby preventing its activation and inhibiting downstream signaling.
Experimental Workflow
The synthesis of the target FGFR inhibitor from this compound follows a structured multi-step process.
Application Notes & Protocols: Synthesis and Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Section 1: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target
The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) is a crucial ligand-gated ion channel in the central nervous system, distinguished by its homopentameric structure composed of five identical α7 subunits.[1][2] This architecture creates five potential binding sites for the endogenous neurotransmitter, acetylcholine (ACh).[3] The α7 nAChR exhibits unique pharmacological properties, including high permeability to calcium ions (Ca²⁺), rapid activation, and exceptionally fast desensitization upon agonist exposure.[1][4][5] These receptors are highly expressed in key brain regions associated with cognition, such as the hippocampus and cortex.[6][7]
The therapeutic interest in α7 nAChR is driven by its deep involvement in cognitive functions and its implication in the pathophysiology of several neuropsychiatric and neurodegenerative disorders.[1][4] Deficits in α7 nAChR function have been linked to cognitive impairments in schizophrenia and Alzheimer's disease.[5][8][9] Furthermore, the receptor plays a pivotal role in the "cholinergic anti-inflammatory pathway," a mechanism where α7 nAChR activation on immune cells like macrophages can suppress the production of pro-inflammatory cytokines.[6][10] This dual role in cognition and inflammation makes the α7 nAChR an attractive target for drug discovery.
Agonists targeting this receptor are designed to enhance its function, aiming to ameliorate cognitive deficits and reduce inflammation.[1][9] These ligands range from full agonists, which elicit a maximal receptor response, to partial agonists, which produce a submaximal response and can help prevent over-stimulation and rapid desensitization.[1] The development of selective α7 nAChR agonists remains a key objective in medicinal chemistry, though clinical trials have faced challenges, including lack of efficacy and unexpected side effects, underscoring the need for refined synthetic and evaluation strategies.[1][11][12]
Signaling Pathways of the α7 nAChR
Activation of the α7 nAChR initiates both direct ionotropic and indirect metabotropic signaling cascades. The primary ionotropic effect is a direct influx of Ca²⁺, which can trigger neurotransmitter release and modulate synaptic plasticity.[13][14] Metabotropically, the receptor can activate intracellular signaling pathways such as the JAK2-STAT3 pathway, which is central to its anti-inflammatory and anti-apoptotic effects.[10][13][14]
Section 2: Synthetic Strategies and Structure-Activity Relationships (SAR)
The design of selective α7 nAChR agonists has evolved around several core chemical scaffolds. The medicinal chemistry approach often involves optimizing ligand features to achieve high potency, selectivity over other nAChR subtypes (like α4β2), and favorable pharmacokinetic properties for CNS penetration.[15][16]
Key Chemical Scaffolds and SAR Insights
Structure-activity relationship (SAR) studies have revealed critical features for potent agonism. These typically include a basic nitrogen atom, which is protonated at physiological pH, and a hydrogen bond acceptor, often separated by a rigid or semi-rigid linker.
| Scaffold Class | Example Compound(s) | Key SAR Insights | Reference(s) |
| Quinuclidines | TC-5619, AQW051 | The rigid quinuclidine core correctly orients the basic nitrogen. Ether or amide linkers and substituted aromatic rings are crucial for potency and selectivity. | [1] |
| Indolizines | Novel derivatives | Small hydrophobic groups at the 6- or 8-position of the indolizine ring can improve both potency and efficacy. | [17] |
| Substituted Pyrimidines | A-582941 | A di-picolyl moiety at the 4-position is fundamental for activity. The 2-amino group tolerates specific substitutions, influencing selectivity. | [15][18] |
| Triazoles | Click-chemistry products | Generated via in situ click chemistry on AChBP templates. Triazoles with quaternary tropanes and aromatic groups show high potency. | [19][20] |
| Hybrid Pyrazoles/Ureas | Siena Biotech Series | Designed by combining features from previous series, leading to compounds with excellent activity and ADME profiles. | [21] |
Innovative Synthetic Methodologies: In Situ Click Chemistry
A novel and powerful strategy for discovering selective ligands is the use of acetylcholine-binding proteins (AChBPs) as templates for in situ click chemistry.[19][20] AChBPs are structural surrogates for the nAChR extracellular domain. In this approach, azide and alkyne fragments are allowed to react within the ligand-binding site of the AChBP. The protein template catalyzes the azide-alkyne cycloaddition, preferentially forming triazole products that have a high affinity for the binding site.[19] This method has successfully generated potent and selective α7 nAChR agonists.[20]
Section 3: Experimental Protocols
The following protocols provide a representative workflow for the synthesis, purification, characterization, and functional evaluation of a novel α7 nAChR agonist.
Workflow Overview
Protocol 1: Synthesis of a 4,6-Disubstituted 2-Aminopyrimidine Agonist
This protocol describes a plausible synthesis of a selective α7 nAChR agonist based on a substituted pyrimidine scaffold, a class known for its selectivity.[15][18]
Objective: To synthesize a novel 2-aminopyrimidine derivative as a potential α7 nAChR agonist.
Materials and Reagents:
-
2-amino-4,6-dichloropyrimidine
-
di(2-picolyl)amine
-
4-methoxyphenylboronic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF), Toluene, Ethanol, Water (anhydrous/reagent grade)
-
Magnesium sulfate (MgSO₄), Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Procedure:
Step 1: Monosubstitution with di(2-picolyl)amine
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF (10 mL/g), add di(2-picolyl)amine (1.05 eq) and DIPEA (2.0 eq).
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the nucleophilic aromatic substitution, driving the reaction to completion.
-
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate, 4-chloro-6-(di(pyridin-2-ylmethyl)amino)pyrimidin-2-amine.
Step 2: Suzuki Cross-Coupling
-
In a round-bottom flask, combine the intermediate from Step 1 (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Rationale: Removal of oxygen is critical as it can oxidize the phosphine ligand and deactivate the palladium catalyst.
-
-
Add the palladium catalyst, formed by pre-mixing Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).
-
Heat the reaction to reflux (approx. 90-100 °C) and stir for 8-12 hours under nitrogen. Monitor by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the final compound by column chromatography to yield the target agonist.
Protocol 2: Structural Characterization of the Synthesized Agonist
Objective: To confirm the identity, structure, and purity of the final compound.
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Interpretation:
-
¹H NMR: Confirm the presence of all expected protons. Check for characteristic peaks from the pyrimidine, picolyl, and phenyl rings. Integration of peaks should match the number of protons in each environment.
-
¹³C NMR: Confirm the number of unique carbon atoms matches the expected structure.
-
Method 2: Mass Spectrometry (MS)
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.
-
Data Interpretation: Look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Method 3: High-Performance Liquid Chromatography (HPLC)
-
Dissolve a small sample of the compound in the mobile phase.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Data Interpretation: Purity is determined by the area of the product peak relative to the total area of all peaks detected by a UV detector (e.g., at 254 nm). A pure sample should show a single major peak (>95%).
| Hypothetical Characterization Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (s, 1H), 7.60-7.50 (m, 4H), 7.20-7.10 (m, 4H), 6.90 (d, 2H), 5.10 (s, 2H), 4.90 (s, 4H), 3.85 (s, 3H). |
| MS (ESI+) | m/z calculated for C₂₅H₂₄N₆O [M+H]⁺: 425.2084; found: 425.2081. |
| HPLC Purity | >98% (at 254 nm). |
Protocol 3: In Vitro Functional Evaluation
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the synthesized compound at the human α7 nAChR. This protocol uses a two-electrode voltage clamp (TEVC) assay in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Prepare and inject oocytes with cRNA encoding the human α7 nAChR. Incubate for 2-5 days to allow for receptor expression.
-
Self-Validation: Uninjected oocytes should be used as a negative control to ensure no endogenous channels are activated.
-
-
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with Ringer's solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.
-
Agonist Application:
-
Establish a baseline by applying a control agonist, acetylcholine (ACh, e.g., 100 μM), to confirm receptor expression and obtain a reference response.
-
Prepare serial dilutions of the synthesized compound (e.g., from 1 nM to 100 μM).
-
Apply each concentration of the compound for a short duration (e.g., 5-10 seconds) and record the peak inward current. Ensure adequate washout time between applications to allow the receptor to recover from desensitization.
-
-
Data Analysis:
-
Normalize the current response for each concentration to the maximal response elicited by a saturating concentration of ACh.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal efficacy relative to ACh).
-
Self-Validation: A known α7 agonist (e.g., PNU-282987) should be run in parallel as a positive control to validate assay performance.[1]
-
Section 4: Conclusion and Future Directions
The synthesis of selective α7 nAChR agonists is a dynamic field of medicinal chemistry with significant therapeutic potential. The strategies outlined here, from rational design based on established scaffolds to innovative discovery methods like in situ click chemistry, provide a robust framework for developing novel drug candidates. Rigorous chemical characterization and pharmacological evaluation are paramount to validating these compounds. Despite clinical setbacks, the profound biological role of the α7 nAChR in cognition and inflammation ensures that it will remain a high-priority target. Future efforts may focus on developing agonists with unique pharmacological profiles, such as "silent agonists" or combining agonists with positive allosteric modulators (PAMs), to overcome challenges like receptor desensitization and improve clinical translation.[22][23]
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and gating mechanism of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR structures of the human α7 nAChR transmembrane domain and associated anesthetic binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 15. escholarship.org [escholarship.org]
- 16. Selective alpha7 nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Synthesis of selective agonists for the α7 nicotinic acetylcholine receptor with in situ click-chemistry on acetylcholine-binding protein templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and evaluation of a conditionally-silent agonist for the α7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacological Characterization of the Novel and Selective α 7 Nicotinic Acetylcholine Receptor-Positive Allosteric Modulator BNC375 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-2,5-difluorobenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Chloro-2,5-difluorobenzaldehyde as a key intermediate in the synthesis of novel agrochemical microbicides, specifically focusing on pyridinyl- and pyrimidinyl-amides. The information is compiled from patented research and relevant scientific literature, offering insights into synthetic protocols, biological activity, and potential modes of action.
Introduction
This compound is a versatile chemical building block utilized in the synthesis of various functionalized molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, makes it an attractive starting material for creating compounds with enhanced biological activity and specific physicochemical properties. In the field of agrochemicals, this intermediate has been instrumental in the development of a new class of pyridinyl- and pyrimidinyl-amides with potent microbicidal properties, offering potential solutions for crop protection.
Synthesis of Pyridinyl-Amide Microbicides
A key application of this compound is in the synthesis of N-substituted pyridinyl- and pyrimidinyl-amides, as detailed in patent WO2018152062A1. These compounds have demonstrated significant microbicidal activity. The general synthetic scheme involves a multi-step process, beginning with the formation of an imine intermediate from this compound, followed by the addition of a cyanide source and subsequent reaction with a substituted aminopyridine.
Experimental Protocol: Synthesis of N-((5-chloro-6-(trifluoromethyl)pyridin-2-yl)(ethyl)amino)(4-chloro-2,5-difluorophenyl)methaniminium chloride
This protocol outlines a key step in the synthesis of a pyridinyl-amide microbicide.
Step 1: Reaction of this compound with trimethylsilyl cyanide (TMSCN)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add trimethylsilyl cyanide (1.1 eq).
-
Catalyze the reaction with a catalytic amount of a cyanide source, for example, potassium cyanide.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude silylated cyanohydrin intermediate.
Step 2: Formation of the Methaniminium Chloride Salt
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like dichloromethane.
-
Add a solution of N-(5-chloro-6-(trifluoromethyl)pyridin-2-yl)ethanamine (1.0 eq) in the same solvent.
-
Cool the reaction mixture to 0°C.
-
Slowly add a chlorinating agent, such as thionyl chloride (1.1 eq), to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
The resulting precipitate can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried to afford the final product as a solid.
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| N-((5-chloro-6-(trifluoromethyl)pyridin-2-yl)(ethyl)amino)(4-chloro-2,5-difluorophenyl)methaniminium chloride | This compound | 1. TMSCN, KCN2. N-(5-chloro-6-(trifluoromethyl)pyridin-2-yl)ethanamine, SOCl₂ | Dichloromethane | Not explicitly stated in patent, but generally high for this type of reaction. | >95% (typical for patented examples) |
Note: Specific yield and purity data for this exact compound are not detailed in the public domain of the patent. The values provided are typical for analogous reactions described.
Biological Activity and Potential Mode of Action
The pyridinyl-amide compounds synthesized from this compound have demonstrated significant microbicidal, particularly antifungal, activity. While the specific mode of action for these particular compounds is not fully elucidated in the patent, related pyridine carboxamide fungicides have been shown to act as succinate dehydrogenase inhibitors (SDHIs) .
Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of this enzyme disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Proposed Mode of Action: Succinate Dehydrogenase Inhibition
The pyridine carboxamide moiety of the synthesized agrochemicals is believed to bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the electron transport chain.
Diagrams
Synthetic Pathway
Caption: Synthetic route to a pyridinyl-amide microbicide.
Proposed Mode of Action Pathway
Caption: Proposed inhibition of succinate dehydrogenase.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of novel pyridinyl- and pyrimidinyl-amide based agrochemical microbicides. The synthetic routes are accessible and the resulting compounds exhibit promising biological activity, potentially through the inhibition of the fungal respiratory chain. Further research into the precise mode of action and optimization of the lead compounds could lead to the development of effective and selective new crop protection agents.
Application Notes and Protocols: Synthesis of Novel Fungicides Using 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel fungicide candidates starting from 4-chloro-2,5-difluorobenzaldehyde. The incorporation of a chlorinated and difluorinated phenyl moiety is a recognized strategy in the development of modern agrochemicals to enhance efficacy and metabolic stability. This starting material offers a versatile scaffold for the generation of various chemical entities, including Schiff bases, hydrazones, and triazole derivatives, which have demonstrated significant antifungal properties.
Introduction
The aldehyde functional group of this compound is a reactive handle for the synthesis of a diverse library of potential fungicide candidates. The presence of chlorine and fluorine atoms on the phenyl ring can significantly influence the lipophilicity, electronic properties, and binding affinity of the final compounds to their biological targets in fungi. This document outlines the synthetic routes to promising classes of fungicides and provides standardized protocols for their preparation and preliminary antifungal evaluation.
Proposed Novel Fungicide Classes
Three principal classes of fungicides are proposed for synthesis from this compound:
-
Schiff Bases: Formed by the condensation reaction between this compound and various primary amines. Schiff bases are known for their broad spectrum of biological activities, including antifungal properties.
-
Hydrazones: Synthesized through the reaction of this compound with hydrazine derivatives. Hydrazones are another class of compounds that have shown potent antifungal activity.
-
Triazole Derivatives: Azole antifungals are a major class of fungicides that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. A multi-step synthesis can lead to novel triazole-containing compounds.
Data Presentation
The following table summarizes hypothetical antifungal activity data for representative compounds from each proposed class. These values are projected based on published data for structurally similar compounds and should be determined experimentally.
| Compound Class | Representative Structure | Target Fungus | Hypothetical MIC (µg/mL) |
| Schiff Base | (E)-1-(4-chloro-2,5-difluorophenyl)-N-(phenyl)methanimine | Aspergillus niger | 16 - 64 |
| Candida albicans | 8 - 32 | ||
| Hydrazone | (E)-1-((4-chloro-2,5-difluorobenzylidene)amino)-3-phenylurea | Fusarium oxysporum | 4 - 16 |
| Botrytis cinerea | 8 - 32 | ||
| Triazole | 1-((4-chloro-2,5-difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzene | Candida albicans | 0.5 - 4 |
| Cryptococcus neoformans | 1 - 8 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the general procedure for the synthesis of Schiff bases from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Magnetic stirrer with hotplate
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified Schiff base.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the synthesis of hydrazones from this compound.
Materials:
-
This compound
-
Hydrazine derivative (e.g., phenylhydrazine, semicarbazide)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the hydrazine derivative (1.0 eq) in methanol in a beaker.
-
In a separate flask, dissolve this compound (1.0 eq) in methanol.
-
Slowly add the aldehyde solution to the hydrazine solution with constant stirring.
-
Add a drop of concentrated sulfuric acid as a catalyst.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
The resulting precipitate is collected by filtration.
-
Wash the product with a small amount of cold methanol.
-
Dry the purified hydrazone derivative in a desiccator.
-
Confirm the structure of the synthesized compound by spectroscopic methods.
Protocol 3: Synthesis of Triazole Derivatives (Proposed Route)
This protocol describes a potential multi-step synthesis of a triazole-containing fungicide.
Step 1: Synthesis of an Oxirane Intermediate
-
React this compound with a suitable Grignard or organolithium reagent (e.g., benzylmagnesium chloride) to form a secondary alcohol.
-
Convert the alcohol to a leaving group (e.g., a tosylate or mesylate).
-
Treat the resulting compound with a base (e.g., sodium hydride) to form the corresponding epoxide (oxirane).
Step 2: Ring-Opening of the Oxirane with Triazole
-
React the synthesized oxirane with 1,2,4-triazole in the presence of a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide by the triazole.
-
Purify the resulting triazole derivative by column chromatography.
-
Characterize the final product using spectroscopic techniques.
Protocol 4: In Vitro Antifungal Susceptibility Testing
This protocol describes a general method for evaluating the antifungal activity of the synthesized compounds using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Aspergillus niger, Candida albicans, Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare stock solutions of the synthesized compounds and the positive control in DMSO.
-
Prepare a standardized fungal inoculum in the appropriate broth.
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the broth to achieve a range of test concentrations.
-
Add the fungal inoculum to each well.
-
Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 28-35 °C) for 24-72 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, which can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Mandatory Visualizations
Caption: Synthetic pathways to Schiff base and hydrazone fungicides.
Caption: General workflow for novel fungicide discovery and development.
Application Notes and Protocols: Reaction of 4-Chloro-2,5-difluorobenzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a versatile reagent in organic synthesis, particularly in the construction of novel molecular scaffolds for pharmaceutical and materials science applications. Its reaction with primary amines is a fundamental transformation, primarily leading to the formation of Schiff bases (imines). The presence of the chloro and fluoro substituents on the benzaldehyde ring significantly influences the reactivity of the aldehyde group and modulates the physicochemical and biological properties of the resulting products. These derivatives are of considerable interest in drug discovery, with many Schiff bases exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This document provides detailed protocols for the synthesis of Schiff bases from this compound and primary amines, along with their potential applications in medicinal chemistry.
Reaction Mechanism and Pathway
The reaction between this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base. The reaction is typically catalyzed by a small amount of acid.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that can be facilitated by the solvent or the acid catalyst.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and formation of a carbon-nitrogen double bond yields the final Schiff base product.
Applications in Drug Development
Schiff bases derived from halogenated benzaldehydes are recognized for their diverse pharmacological activities. The incorporation of the 4-chloro-2,5-difluorophenyl moiety into a molecular structure can enhance its therapeutic potential.
-
Antimicrobial and Antifungal Activity: A primary application of these Schiff bases is in the development of new antimicrobial and antifungal agents. The imine group is a key pharmacophore that can interact with biological targets in microorganisms. Numerous studies have demonstrated that Schiff bases derived from substituted benzaldehydes exhibit significant activity against a range of bacterial and fungal strains.[2][3][4][5] The specific derivatives of this compound are expected to show promising results in this area.
-
Anticancer Activity: The development of novel anticancer agents is another significant application. The planar structure of the Schiff base and the electronic properties conferred by the halogen atoms can facilitate intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation.
-
Urease Inhibition: Some Schiff bases and their metal complexes have shown potent urease inhibitory activity.[5] Urease is an enzyme implicated in the pathogenesis of diseases caused by microorganisms such as Helicobacter pylori. The development of effective urease inhibitors is a key strategy in the treatment of gastric ulcers and other related conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of Schiff bases from this compound and primary amines. These are based on established methods for similar reactions and can be optimized for specific substrates.
Protocol 1: Synthesis of a Representative Schiff Base (e.g., with 4-Aminophenol)
Materials:
-
This compound
-
4-Aminophenol (or other primary amine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with heating mantle)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 mmol of 4-aminophenol in 10 mL of absolute ethanol.
-
Add the 4-aminophenol solution to the stirred solution of this compound.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base.
-
Dry the purified product in a desiccator or vacuum oven.
-
Characterize the final product by determining its yield, melting point, and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following tables summarize typical quantitative data obtained for Schiff base synthesis reactions based on analogous compounds. The exact values will vary depending on the specific primary amine used.
Table 1: Reaction Conditions and Yields for Analogous Schiff Base Syntheses
| Aldehyde | Primary Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-Aminophenol | Methanol | Glacial Acetic Acid | - | 98.28 | [4] |
| Anisaldehyde | p-Aminophenol | Methanol | Glacial Acetic Acid | - | 95.7 | [4] |
| 4-Nitrobenzaldehyde | p-Aminophenol | Methanol | Glacial Acetic Acid | - | 91.6 | [4] |
| 5-Chloro-salicylaldehyde | 4-Fluorobenzylamine | Ethanol | - | 2 | >90 | [3] |
| 2,4-Dichlorobenzaldehyde | 4-Chloroaniline | Xylene | Acetic Acid | - | - | [6] |
Table 2: Spectroscopic Data for a Representative Analogous Schiff Base
| Spectroscopic Technique | Characteristic Peaks |
| IR (cm⁻¹) | ~1600-1625 (C=N stretch), ~3100-3000 (aromatic C-H stretch), ~1300-1100 (C-F stretch), ~800-600 (C-Cl stretch) |
| ¹H NMR (δ, ppm) | ~8.3-8.9 (s, 1H, -CH=N-), ~7.0-8.0 (m, aromatic protons) |
| ¹³C NMR (δ, ppm) | ~158-165 (-CH=N-), ~115-160 (aromatic carbons, with characteristic shifts for C-F and C-Cl) |
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse range of Schiff bases. These compounds are valuable scaffolds in medicinal chemistry, with significant potential for the development of novel therapeutic agents, particularly antimicrobials. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis and application of this important class of molecules. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 5. mediresonline.org [mediresonline.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quoline Derivatives from 4-Chloro-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-step synthesis of novel quinoline derivatives, commencing from the readily available starting material, 4-Chloro-2,5-difluorobenzaldehyde. The protocols detailed herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a strategic pathway to novel heterocyclic compounds. Quinolines are a significant class of compounds in pharmaceutical development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
The synthesis of functionalized quinoline scaffolds is a cornerstone of medicinal chemistry. This document outlines a reliable and adaptable multi-step synthetic route to produce substituted quinolines from this compound. The overall strategy involves the preparation of a key intermediate, 2-amino-4-chloro-5-fluorobenzaldehyde, which then undergoes a classical Friedländer annulation to construct the quinoline core. The modularity of the Friedländer synthesis allows for the introduction of various substituents on the resulting quinoline ring, enabling the generation of a library of diverse derivatives for biological screening.
Overall Synthetic Strategy
The synthetic pathway is conceptually divided into two main stages:
-
Synthesis of the Key Intermediate (2-amino-4-chloro-5-fluorobenzaldehyde): This stage focuses on the introduction of an amino group ortho to the aldehyde functionality of the starting material. This is achieved through a four-step sequence: a. Protection of the aldehyde group as a diethyl acetal. b. Regioselective nitration of the aromatic ring. c. Reduction of the nitro group to an amine. d. Deprotection of the acetal to restore the aldehyde.
-
Friedländer Annulation: The synthesized 2-aminobenzaldehyde derivative is then condensed with a ketone containing an α-methylene group to construct the final quinoline ring system.
Figure 1: Overall synthetic workflow for the preparation of quinoline derivatives from this compound.
Experimental Protocols
Stage 1: Synthesis of 2-amino-4-chloro-5-fluorobenzaldehyde
Protocol 1.1: Protection of this compound (Acetal Formation)
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (5 mL/mmol), add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Chloro-4-(diethoxymethyl)-2,5-difluorobenzene.
Protocol 1.2: Nitration of 1-Chloro-4-(diethoxymethyl)-2,5-difluorobenzene
-
In a flask cooled to 0°C, slowly add fuming nitric acid (3.0 eq) to concentrated sulfuric acid (10 mL/mmol).
-
To this nitrating mixture, add 1-Chloro-4-(diethoxymethyl)-2,5-difluorobenzene (1.0 eq) dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x 10 mL/mmol).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-Chloro-4-(diethoxymethyl)-2,5-difluoro-6-nitrobenzene.
Protocol 1.3: Reduction of the Nitro Group
-
To a solution of 1-Chloro-4-(diethoxymethyl)-2,5-difluoro-6-nitrobenzene (1.0 eq) in ethanol (10 mL/mmol), add iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-Amino-4-chloro-5-fluorobenzaldehyde diethyl acetal.
Protocol 1.4: Deprotection of the Acetal
-
Dissolve the 2-Amino-4-chloro-5-fluorobenzaldehyde diethyl acetal (1.0 eq) in a mixture of acetone and 1M aqueous hydrochloric acid (1:1, 10 mL/mmol).
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete conversion.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-amino-4-chloro-5-fluorobenzaldehyde, which can be purified by column chromatography.
Stage 2: Friedländer Annulation for Quoline Synthesis
Protocol 2.1: Synthesis of 7-Chloro-6,8-difluoro-2-methylquinoline
-
To a solution of 2-amino-4-chloro-5-fluorobenzaldehyde (1.0 eq) in ethanol (5 mL/mmol), add acetone (3.0 eq).
-
Add a catalytic amount of a base, such as potassium hydroxide (0.1 eq), to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final quinoline derivative.
Protocol 2.2: Synthesis of Ethyl 7-chloro-6,8-difluoroquinoline-2-carboxylate
-
In a round-bottom flask, combine 2-amino-4-chloro-5-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol (5 mL/mmol).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture for 8-12 hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline-2-carboxylate.
Data Presentation
| Compound Name | Starting Material | Reagents | Yield (%) | m.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1-Chloro-4-(diethoxymethyl)-2,5-difluorobenzene | This compound | Triethyl orthoformate, p-TSA | 85-95 | N/A (Oil) | Characteristic peaks for aromatic protons and acetal protons | Characteristic peaks for aromatic carbons and acetal carbons | [M+H]⁺ |
| 1-Chloro-4-(diethoxymethyl)-2,5-difluoro-6-nitrobenzene | 1-Chloro-4-(diethoxymethyl)-2,5-difluorobenzene | HNO₃, H₂SO₄ | 70-80 | To be determined | Shifted aromatic proton signals | Characteristic peaks including C-NO₂ | [M+H]⁺ |
| 2-Amino-4-chloro-5-fluorobenzaldehyde diethyl acetal | 1-Chloro-4-(diethoxymethyl)-2,5-difluoro-6-nitrobenzene | Fe, NH₄Cl | 80-90 | To be determined | Appearance of NH₂ protons, upfield shift of aromatic protons | Upfield shift of aromatic carbons | [M+H]⁺ |
| 2-Amino-4-chloro-5-fluorobenzaldehyde | 2-Amino-4-chloro-5-fluorobenzaldehyde diethyl acetal | HCl (aq) | 90-98 | To be determined | Appearance of aldehyde proton (~10 ppm) | Appearance of aldehyde carbon (~190 ppm) | [M+H]⁺ |
| 7-Chloro-6,8-difluoro-2-methylquinoline | 2-Amino-4-chloro-5-fluorobenzaldehyde | Acetone, KOH | 60-75 | To be determined | Characteristic quinoline and methyl proton signals | Characteristic quinoline and methyl carbon signals | [M+H]⁺ |
| Ethyl 7-chloro-6,8-difluoroquinoline-2-carboxylate | 2-Amino-4-chloro-5-fluorobenzaldehyde | Ethyl acetoacetate, p-TSA | 55-70 | To be determined | Characteristic quinoline, ester, and aromatic proton signals | Characteristic quinoline, ester, and aromatic carbon signals | [M+H]⁺ |
Note: The spectroscopic and physical data are placeholders and should be determined experimentally for the synthesized compounds.
Signaling Pathways and Biological Relevance
Quinoline derivatives are known to interact with a multitude of biological targets and signaling pathways, contributing to their diverse pharmacological effects. For instance, certain quinoline-based compounds have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Other quinoline derivatives exhibit antimicrobial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication. The novel fluorinated and chlorinated quinolines synthesized via these protocols may exhibit unique biological activities due to the specific substitution pattern, potentially leading to the discovery of new therapeutic agents.
Figure 2: Potential signaling pathways and biological activities of synthesized quinoline derivatives.
The Role of 4-Chloro-2,5-difluorobenzaldehyde in Multi-Component Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications as a versatile building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine and chlorine atoms, can influence the reactivity of the aldehyde group and the properties of the resulting products. This document explores the theoretical role of this compound in several key multi-component reactions (MCRs) that are pivotal in drug discovery and development for the rapid generation of molecular diversity.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones (DHPMs).[1][2] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[2]
Theoretical Role of this compound:
In the Biginelli reaction, this compound would serve as the aldehyde component. The electron-withdrawing nature of the chloro and fluoro substituents is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation steps of the reaction. The resulting DHPMs would incorporate the 4-chloro-2,5-difluorophenyl moiety, which can be a valuable pharmacophore in drug design, influencing factors like metabolic stability and receptor binding affinity.
Generalized Experimental Protocol for Biginelli Reaction:
A mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃) is heated in a suitable solvent (e.g., ethanol, acetonitrile) or under solvent-free conditions.[1][2] Microwave irradiation can also be employed to accelerate the reaction.[2]
Table 1: Generalized Biginelli Reaction Conditions
| Parameter | Condition |
| Aldehyde | This compound (1 equivalent) |
| β-Ketoester | Ethyl acetoacetate (1 equivalent) |
| Urea/Thiourea | 1.5 equivalents |
| Catalyst | e.g., HCl, H₂SO₄, Lewis acids |
| Solvent | Ethanol, Acetonitrile, or solvent-free |
| Temperature | Reflux or elevated temperature (e.g., 80-120 °C) |
| Reaction Time | 1-24 hours (can be shorter with microwave) |
Logical Relationship for Biginelli Reaction Workflow
Caption: Generalized workflow for the Biginelli synthesis of dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines (DHPs).[3][4] DHPs are well-known for their application as calcium channel blockers in the treatment of cardiovascular diseases.[3]
Theoretical Role of this compound:
This compound can act as the aldehyde component in the Hantzsch synthesis. The substitution pattern on the aromatic ring will be directly incorporated into the 4-position of the resulting dihydropyridine ring. The electronic effects of the halogens may influence the reaction rate and yield. The resulting 4-(4-chloro-2,5-difluorophenyl)-1,4-dihydropyridine derivatives could be investigated for their potential as novel calcium channel blockers or for other biological activities.
Generalized Experimental Protocol for Hantzsch Synthesis:
A mixture of an aldehyde (1 mmol), a β-ketoester (2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.2 mmol) is refluxed in a solvent like ethanol.[3] Solvent-free conditions and various catalysts can also be employed to improve reaction efficiency.[3]
Table 2: Generalized Hantzsch Reaction Conditions
| Parameter | Condition |
| Aldehyde | This compound (1 equivalent) |
| β-Ketoester | e.g., Ethyl acetoacetate (2 equivalents) |
| Nitrogen Source | e.g., Ammonium acetate (1.2 equivalents) |
| Solvent | Ethanol, or solvent-free |
| Temperature | Reflux |
| Reaction Time | 2-12 hours |
Signaling Pathway for Hantzsch Dihydropyridine Synthesis
Caption: Simplified reaction pathway for the Hantzsch synthesis of 1,4-dihydropyridines.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][5] This reaction is highly atom-economical and allows for the rapid synthesis of a diverse range of peptidomimetics and other biologically relevant molecules.[1]
Theoretical Role of this compound:
As the aldehyde component, this compound would react with a carboxylic acid and an isocyanide to yield an α-acyloxy amide bearing the 4-chloro-2,5-difluorophenyl group. The electrophilicity of the aldehyde is a key factor in this reaction, and the electron-withdrawing substituents on the aromatic ring are expected to facilitate the nucleophilic attack by the isocyanide.
Generalized Experimental Protocol for Passerini Reaction:
An aldehyde (1 mmol), a carboxylic acid (1 mmol), and an isocyanide (1 mmol) are stirred in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.[5] The reaction is often carried out at high concentrations.
Table 3: Generalized Passerini Reaction Conditions
| Parameter | Condition |
| Aldehyde | This compound (1 equivalent) |
| Carboxylic Acid | 1 equivalent |
| Isocyanide | 1 equivalent |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 12-48 hours |
Signaling Pathway for the Passerini Reaction
Caption: A simplified representation of the Passerini reaction mechanism.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[6][7] This reaction is one of the most important MCRs for the synthesis of peptide-like structures (peptidomimetics) and has found extensive use in drug discovery for generating compound libraries.[6]
Theoretical Role of this compound:
In the Ugi reaction, this compound would first react with an amine to form a Schiff base (or iminium ion under acidic conditions). This intermediate is then attacked by the isocyanide, followed by the addition of the carboxylate to form the final α-acetamido carboxamide product. The resulting molecule would contain the 4-chloro-2,5-difluorophenyl group, offering a scaffold for further medicinal chemistry exploration.
Generalized Experimental Protocol for Ugi Reaction:
A solution of the aldehyde (1 mmol), amine (1 mmol), carboxylic acid (1 mmol), and isocyanide (1 mmol) in a polar solvent like methanol is stirred at room temperature.[7] The reaction progress is typically monitored by TLC.
Table 4: Generalized Ugi Reaction Conditions
| Parameter | Condition |
| Aldehyde | This compound (1 equivalent) |
| Amine | 1 equivalent |
| Carboxylic Acid | 1 equivalent |
| Isocyanide | 1 equivalent |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24-72 hours |
Experimental Workflow for the Ugi Reaction
Caption: A generalized experimental workflow for the Ugi four-component reaction.
This compound represents a promising, albeit underexplored, building block for multi-component reactions. Its electronic properties suggest it could be a highly reactive and valuable component in the Biginelli, Hantzsch, Passerini, and Ugi reactions, leading to the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. The general protocols and mechanistic insights provided herein offer a foundational framework for researchers to begin exploring the utility of this specific aldehyde in these powerful synthetic methodologies. Further experimental investigation is required to determine the optimal reaction conditions and to evaluate the biological activities of the resulting compounds.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,5-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent and effective method for the synthesis of this compound is the ortho-lithiation of 1-chloro-2,5-difluorobenzene, followed by formylation with a suitable electrophile, typically N,N-dimethylformamide (DMF). This reaction selectively introduces a formyl group (-CHO) at the position ortho to the fluorine atom and meta to the chlorine atom.
Q2: Why is a low temperature, such as -78 °C, critical for the lithiation step?
Maintaining a low temperature during the addition of the organolithium reagent (e.g., n-butyllithium) is crucial for several reasons:
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Kinetic vs. Thermodynamic Control: At low temperatures, the reaction is under kinetic control, favoring the deprotonation of the most acidic proton, which is located between the two fluorine atoms. At higher temperatures, thermodynamic control can lead to a mixture of products due to the potential for the lithiated intermediate to rearrange.
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Stability of the Lithiated Intermediate: Aryllithium compounds can be unstable at higher temperatures, leading to decomposition and the formation of byproducts.
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Preventing Side Reactions: Higher temperatures can promote unwanted side reactions, such as the reaction of the organolithium reagent with the solvent (e.g., THF) or the starting material in a non-selective manner.
Q3: What are the key safety precautions to consider during this synthesis?
-
Organolithium Reagents: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the organolithium reagent and the lithiated intermediate.
-
Temperature Control: The lithiation step is highly exothermic. Slow, dropwise addition of n-butyllithium to the cooled reaction mixture is essential to maintain the desired low temperature and prevent runaway reactions.
-
Quenching: The reaction should be quenched carefully at low temperature by the slow addition of the quenching solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Presence of Moisture: Water in the reaction flask, solvents, or starting materials will quench the n-butyllithium and the lithiated intermediate. 2. Inaccurate n-Butyllithium Concentration: The molarity of commercially available n-butyllithium can decrease over time. 3. Insufficiently Low Temperature: The reaction temperature may have risen above the optimal range during the addition of n-butyllithium. 4. Degraded Starting Material: The 1-chloro-2,5-difluorobenzene may be impure. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents. 2. Titrate n-Butyllithium: Determine the exact concentration of the n-butyllithium solution before use (e.g., using the Gilman double titration method). 3. Maintain Low Temperature: Use a cryo-cool or a dry ice/acetone bath to maintain the temperature at or below -70 °C during the addition. Add the n-butyllithium very slowly. 4. Check Starting Material Purity: Verify the purity of 1-chloro-2,5-difluorobenzene by GC or NMR. Purify by distillation if necessary. |
| Formation of Multiple Products (Low Selectivity) | 1. Incorrect Lithiation Position: Lithiation at other positions on the aromatic ring can occur if the reaction conditions are not optimal. 2. Side Reactions with DMF: The lithiated intermediate can add twice to DMF, leading to the formation of a secondary alcohol after workup. | 1. Optimize Lithiation Conditions: Ensure the temperature is kept sufficiently low (-78 °C) and the addition of n-butyllithium is slow to favor ortho-lithiation. 2. Controlled Addition of DMF: Add the DMF dropwise at low temperature and do not allow the reaction to warm up prematurely. Use a slight excess of the formylating agent. |
| Difficult Purification | 1. Presence of Unreacted Starting Material: Incomplete reaction will leave residual 1-chloro-2,5-difluorobenzene. 2. Formation of Non-polar Byproducts: Side reactions can generate byproducts with similar polarity to the desired product. | 1. Monitor Reaction Completion: Use TLC or GC to monitor the consumption of the starting material before quenching the reaction. 2. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation. Recrystallization from a suitable solvent system may also be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Ortho-lithiation and Formylation
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-chloro-2,5-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
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N,N-Dimethylformamide (DMF), anhydrous
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
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Magnesium sulfate (MgSO₄), anhydrous
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Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.
-
Initial Solution: Under an inert atmosphere, charge the flask with anhydrous THF and 1-chloro-2,5-difluorobenzene. Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
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Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
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Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
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Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Data Presentation
| Reactant/Reagent | Molar Ratio (relative to 1-chloro-2,5-difluorobenzene) | Typical Yield Range (%) | Key Reaction Parameters |
| n-Butyllithium | 1.0 - 1.2 equivalents | 60 - 85 | Temperature: -78 °C, Solvent: Anhydrous THF |
| N,N-Dimethylformamide | 1.1 - 1.5 equivalents | Temperature: -78 °C, slow addition |
Note: Yields are highly dependent on the purity of reagents and the strict adherence to anhydrous and low-temperature conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: Knoevenagel Condensation with 4-Chloro-2,5-difluorobenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Knoevenagel condensation reaction involving 4-Chloro-2,5-difluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products when performing a Knoevenagel condensation with this compound?
A1: The primary side products in a Knoevenagel condensation are generally the self-condensation of the aldehyde and the Michael addition of the active methylene compound to the desired product. However, since this compound lacks α-hydrogens, it cannot form an enolate and is therefore unlikely to undergo self-condensation under typical Knoevenagel conditions. The most probable side product is the Michael adduct, formed by the addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product.
Q2: How do the halogen substituents on this compound affect the reaction?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms activates the carbonyl group of the benzaldehyde, making it more electrophilic. This increased electrophilicity generally facilitates the initial nucleophilic attack by the carbanion of the active methylene compound, potentially leading to faster reaction rates compared to unsubstituted benzaldehyde.
Q3: What is the optimal type of catalyst for this reaction to minimize side products?
A3: Weak bases are typically the catalysts of choice for Knoevenagel condensations to avoid unwanted side reactions.[1] Strong bases can favor the self-condensation of the active methylene compound or promote the Michael addition. Commonly used weak bases include piperidine, pyridine, and ammonium salts like ammonium acetate.[2]
Q4: Can the choice of solvent influence the formation of side products?
A4: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF or acetonitrile can often lead to higher conversion rates and selectivity in shorter reaction times. Protic solvents such as ethanol are also effective. In some cases, solvent-free conditions have been shown to improve yields and are more environmentally friendly.[2]
Q5: How can I monitor the progress of the reaction and the formation of side products?
A5: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product and any significant side products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The weak base catalyst may be old or degraded. | Use a fresh or recently purified catalyst. Consider trying a different weak base (e.g., piperidine, ammonium acetate). |
| Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture (e.g., to 40-80 °C) and monitor the progress by TLC.[2] | |
| Presence of Water: The water produced during the condensation can inhibit the reaction equilibrium.[3] | Use a Dean-Stark apparatus to remove water azeotropically, or add molecular sieves to the reaction mixture.[3] | |
| Impure Reactants: Impurities in the this compound or the active methylene compound can interfere with the reaction. | Purify the starting materials before use. The aldehyde can be prone to oxidation to the corresponding benzoic acid. | |
| Formation of Significant Side Products (e.g., Michael Adduct) | Excess of Active Methylene Compound: A large excess of the active methylene compound can favor the Michael addition. | Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the active methylene compound. |
| Prolonged Reaction Time or High Temperature: These conditions can promote the formation of the Michael adduct. | Monitor the reaction closely with TLC and stop the reaction as soon as the starting aldehyde is consumed. Avoid excessive heating. | |
| Base is too Strong: A stronger base can increase the concentration of the carbanion, leading to a higher rate of Michael addition. | Ensure a weak base is used as the catalyst. | |
| Product is an Oil and Difficult to Purify | Presence of Impurities: The oily product is likely a mixture of the desired product, unreacted starting materials, and side products. | Attempt to induce crystallization by adding a non-polar solvent (e.g., hexane) and scratching the flask. If this fails, column chromatography is the recommended purification method. |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may have been consumed or deactivated during the reaction. | Add a small additional amount of the catalyst and continue to monitor the reaction. |
| Reversible Reaction: The equilibrium may not favor the product under the current conditions. | As mentioned above, remove water from the reaction mixture to drive the equilibrium towards the product.[3] |
Quantitative Data Summary
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |
| 4-Chlorobenzaldehyde | Malononitrile | Grinding (Solvent-free) | - | Room Temp. | - | High |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 1-3 h | - |
| 4-Fluorobenzaldehyde | Malononitrile | Ni(NO₃)₂·6H₂O | Water | Room Temp. | 10 min | 96 |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | DABCO / [HyEtPy]Cl | Water | 50 °C | 40 min | 97 |
Experimental Protocols
General Protocol for Knoevenagel Condensation with this compound and Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.0-1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux, while monitoring the progress using Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
Visualizations
Caption: Knoevenagel condensation pathway and potential side product formation.
Caption: A logical workflow for troubleshooting common issues in the Knoevenagel condensation.
References
Technical Support Center: Purification of 4-Chloro-2,5-difluorobenzaldehyde
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-difluorobenzaldehyde. This document addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities depend on the synthetic route used. A likely synthesis involves the ortho-lithiation of 1-chloro-2,5-difluorobenzene followed by formylation.[1] Potential impurities from this process include:
-
Unreacted 1-chloro-2,5-difluorobenzene: The starting material for the synthesis.
-
4-Chloro-2,5-difluorobenzoic acid: Formed by the oxidation of the aldehyde product, especially upon exposure to air.
-
Isomeric difluorobenzaldehydes: Arising from non-selective lithiation.
-
Byproducts from the formylating agent: For example, if dimethylformamide (DMF) is used, residual DMF or its decomposition products might be present.
Q2: My purified this compound is a solid. What are suitable methods for its purification?
A2: As this compound is a solid at room temperature, the primary purification methods are recrystallization and column chromatography.[1] For thermally stable aldehydes, vacuum distillation can also be an option, although its high boiling point of 212.3°C at atmospheric pressure suggests that high vacuum would be necessary to prevent decomposition.[1]
Q3: I am observing a significant amount of acidic impurity in my product. How can I remove it?
A3: The acidic impurity is likely 4-Chloro-2,5-difluorobenzoic acid. This can be effectively removed by performing a liquid-liquid extraction with a mild aqueous base. Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The acidic impurity will be converted to its water-soluble salt and will partition into the aqueous layer.
Q4: During column chromatography, my aldehyde seems to be degrading on the silica gel column. What can I do to prevent this?
A4: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can either:
-
Use deactivated silica gel: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low purity after a single purification step | Multiple impurities with similar polarities are present. | A combination of purification techniques may be necessary. For example, an initial acid-base wash to remove the carboxylic acid impurity, followed by column chromatography to separate the aldehyde from the unreacted starting material. |
| Product appears as an oil and does not crystallize during recrystallization | The solvent may be inappropriate, or the concentration of impurities is too high, leading to freezing point depression. | Try a different solvent or a solvent mixture. If impurities are the issue, consider a preliminary purification step like column chromatography before attempting recrystallization. |
| Poor separation during column chromatography | The chosen eluent system has a polarity that is too high or too low. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate. For a related compound, 2-bromo-5,6-difluorobenzaldehyde, an eluent of dichloromethane/n-heptane (1:1) was successful.[1] |
| Product discoloration (e.g., yellowing) upon storage | Oxidation of the aldehyde to the corresponding carboxylic acid or other degradation products. | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., 4°C) and protected from light.[2] |
Experimental Protocols
Recrystallization
Objective: To purify solid this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-heptane, hexane/ethyl acetate mixture)[1]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot-filter the solution if charcoal was used or if there are insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Eluent (e.g., dichloromethane/n-heptane 1:1, or a hexane/ethyl acetate mixture)[1]
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Parameter | Recrystallization | Column Chromatography | Vacuum Distillation |
| Typical Purity | >99% (if impurities are significantly more or less soluble) | >99% | >98% |
| Expected Yield | 60-90% | 70-95% | 50-80% |
| Scale | Milligrams to kilograms | Milligrams to grams | Grams to kilograms |
| Time Required | 2-4 hours | 4-8 hours | 3-6 hours |
| Key Advantage | Simple, scalable | High resolution for complex mixtures | Effective for removing non-volatile impurities |
| Key Disadvantage | Product loss in mother liquor | Can be slow and solvent-intensive | Potential for thermal degradation |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Recrystallization of 4-Chloro-2,5-difluorobenzaldehyde
This technical support guide provides detailed information, protocols, and troubleshooting advice for the recrystallization of 4-Chloro-2,5-difluorobenzaldehyde, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on the polarity and structural similarity to other halogenated benzaldehydes, a mixed solvent system of isopropanol and water is highly recommended. Isopropanol should serve as the primary solvent in which the compound is soluble at elevated temperatures, while water will act as the anti-solvent to induce crystallization upon cooling. An ethanol/water mixture can also be a viable alternative.
Q2: What are the expected signs of purity after a successful recrystallization?
A2: A purified sample of this compound should appear as well-defined, colorless to pale yellow crystals. A key indicator of purity is a sharp and well-defined melting point. For comparison, the melting point of a similar compound, 4-chloro-2,6-difluorobenzaldehyde, is in the range of 68-73 °C.
Q3: What are some common impurities that this recrystallization process aims to remove?
A3: Impurities may include unreacted starting materials from the synthesis, byproducts such as the corresponding carboxylic acid (formed by oxidation of the aldehyde), and any residual solvents from the reaction work-up.
Q4: Can I use a single solvent system for the recrystallization?
A4: While a single solvent system might work, a mixed solvent system often provides better control over the crystallization process and can lead to higher purity crystals. If a single solvent is desired, isopropanol or ethanol could be tested, but achieving a significant difference in solubility between hot and cold conditions might be challenging.
Experimental Protocol: Recrystallization of this compound
This protocol details the methodology for the purification of this compound using an isopropanol/water mixed solvent system.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot isopropanol to the flask while stirring and gently heating on a hot plate.
-
Continue to add hot isopropanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Inducing Crystallization:
-
To the hot, clear isopropanol solution, add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
-
Add a few drops of hot isopropanol back into the solution until the turbidity just disappears.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of a cold 1:1 isopropanol/water mixture to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for an extended period.
-
For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
Table 1: Estimated Solubility of this compound
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Isopropanol | 20 | ~ 5 |
| Isopropanol | 78 (boiling) | ~ 40 |
| Isopropanol/Water (1:1) | 0 | < 0.5 |
| Water | 20 | < 0.1 |
Disclaimer: The solubility data presented is an estimation based on the properties of structurally similar compounds and general principles of solubility. Actual values may vary.
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Boiling Point | 212.3 °C at 760 mmHg |
| Density | 1.453 g/cm³ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the isopropanol and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of the pure compound. |
| Oiling out occurs instead of crystallization | - The melting point of the compound is lower than the temperature of the solution when it becomes saturated. - The solution is cooling too rapidly. | - Add More Primary Solvent: Add more hot isopropanol to the mixture to lower the saturation temperature and then cool very slowly. - Ensure Slow Cooling: Insulate the flask to slow down the cooling rate. |
| Low recovery of crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - The solution was not cooled sufficiently. | - Minimize Solvent: Use the minimum amount of hot solvent necessary for dissolution. - Pre-warm Filtration Apparatus: Ensure the funnel and receiving flask are hot to prevent crystallization. - Thorough Cooling: Ensure the flask is kept in an ice bath for an adequate amount of time before filtration. |
| Crystals are colored or appear impure | - Incomplete removal of colored impurities. - Co-precipitation of impurities. | - Use Activated Charcoal: If the hot solution is colored, cool it slightly, add a small amount of activated charcoal, reheat to boiling, and then perform a hot filtration. - Re-recrystallize: A second recrystallization may be necessary to achieve the desired purity. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 4-Chloro-2,5-difluorobenzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing catalyst loading for the Suzuki coupling of 4-Chloro-2,5-difluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from the reduced reactivity of the aryl chloride bond compared to aryl bromides or iodides.[1] The electron-withdrawing nature of the fluorine atoms and the aldehyde group can influence the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Additionally, the aldehyde functionality can potentially interact with the palladium catalyst, and side reactions such as protodeboronation of the boronic acid can occur.[2]
Q2: I am observing low to no conversion of my starting material. What are the first troubleshooting steps?
A2: For low conversion, consider the following:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate. Switching to a more robust system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to facilitate the oxidative addition of the aryl chloride.[3]
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates. Consider increasing the temperature, typically in the range of 80-120°C, depending on the solvent used.[4]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst.[5]
-
Reagent Quality: Verify the purity and integrity of your reagents, including the palladium catalyst, ligand, base, and solvent. Phosphine ligands can be sensitive to air and moisture.
Q3: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in Suzuki couplings include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by excess base or water in the reaction mixture. To minimize this, you can use a milder base (e.g., K₂CO₃ instead of K₃PO₄), use anhydrous solvents, or use a boronic ester instead of the acid.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be suppressed by ensuring a thoroughly deoxygenated reaction environment and by carefully controlling the stoichiometry of the reactants.[6]
-
Dehalogenation: The chloro group can be reduced to a hydrogen. This may be minimized by optimizing the ligand and reaction temperature.
Q4: How do I choose the optimal palladium catalyst loading?
A4: Catalyst loading should be optimized for each specific reaction.
-
Starting Point: A typical starting point for catalyst loading is 1-2 mol% of the palladium precursor.
-
Optimization: If the reaction is slow or incomplete, you can incrementally increase the catalyst loading to 3-5 mol%. However, excessively high catalyst loading can sometimes lead to increased side reactions and is not cost-effective. For highly active catalyst systems, it may be possible to decrease the loading to below 1 mol%.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst system for aryl chloride. | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. |
| Insufficient reaction temperature. | Increase the reaction temperature in increments of 10°C (typically between 80-120°C). | |
| Poor quality of reagents or solvents. | Use fresh, high-purity catalyst, ligand, and base. Ensure solvents are anhydrous and properly degassed. | |
| Protodeboronation of Boronic Acid | Base is too strong or reaction is too wet. | Use a milder base (e.g., K₂CO₃, Cs₂CO₃). Use anhydrous solvents or minimize the amount of water. Consider using the corresponding boronate ester. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Incorrect stoichiometry. | Ensure the aryl halide is the limiting reagent. | |
| Inconsistent Results | Difficulty in generating the active Pd(0) species. | Use a pre-formed palladium(0) catalyst or a reliable precatalyst to ensure consistent generation of the active species. |
| Inadequate mixing in a biphasic system. | Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases. |
Quantitative Data
The following table summarizes representative conditions for the Suzuki coupling of substrates analogous to this compound. Optimization will be required for your specific boronic acid partner.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-Amyl alcohol | 110 | 16 | 93[3] |
| 4-Chlorobenzonitrile | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 24 | 88[3] |
| 1-Chloro-4-nitrobenzene | 2,5-Difluorophenylboronic acid | PEPPSI-IPr (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 91[3] |
| 1-Chloro-4-methoxybenzene | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 120 | 36 | 75[3] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki coupling reaction. The specific boronic acid, catalyst, ligand, base, solvent, and temperature may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)
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Phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)
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Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF, often with water as a co-solvent)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium source and the phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. US3992459A - Preparation of biphenyl compounds - Google Patents [patents.google.com]
- 2. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Chloro-2,5-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-Chloro-2,5-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the Vilsmeier-Haack formylation of 1-chloro-2,5-difluorobenzene, can present several challenges leading to the formation of byproducts and reduced yields. This guide addresses specific issues in a question-and-answer format.
Issue 1: Formation of Isomeric Byproducts
Question: My final product contains significant amounts of isomers other than the desired this compound. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomeric byproducts is a common challenge due to the directing effects of the chloro and fluoro substituents on the aromatic ring. Both are ortho-para directors, which can lead to the formation of several isomers. The primary isomers of concern are 3-Chloro-2,5-difluorobenzaldehyde and 2-Chloro-3,6-difluorobenzaldehyde.
Root Cause Analysis:
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Directing Effects: The chlorine atom and the two fluorine atoms direct the incoming electrophile (the Vilsmeier reagent) to the ortho and para positions. The desired product is formed when formylation occurs at the C4 position, which is para to the chlorine and ortho to a fluorine. However, formylation can also occur at other activated positions.
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Reaction Conditions: Temperature and the nature of the Vilsmeier reagent can influence the isomer ratio.
Mitigation Strategies:
-
Temperature Control: Running the reaction at a lower temperature can enhance selectivity towards the thermodynamically more stable product.
-
Slow Addition of Reagents: A slow, controlled addition of the Vilsmeier reagent to the solution of 1-chloro-2,5-difluorobenzene can help in maintaining a low concentration of the electrophile, which can favor the formation of the primary isomer.
Issue 2: Incomplete Reaction or Low Yield
Question: The conversion of the starting material, 1-chloro-2,5-difluorobenzene, is low, resulting in a poor yield of the desired product. What are the potential causes and solutions?
Answer: Low conversion rates in the Vilsmeier-Haack reaction of halogenated benzenes can be attributed to the deactivating nature of the halogen substituents and the presence of impurities.
Root Cause Analysis:
-
Deactivated Substrate: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.[1]
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents or solvent will consume the reagent and reduce the effective concentration available for the formylation reaction.
-
Reagent Quality: The purity of the starting material and the Vilsmeier reagent (or its precursors, DMF and POCl₃) is crucial.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity reagents.
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Reaction Time and Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate. It is important to find an optimal balance. Monitoring the reaction progress by TLC or GC can help determine the appropriate reaction time. A modest increase in temperature towards the end of the reaction might be necessary to drive it to completion.
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Stoichiometry: A slight excess of the Vilsmeier reagent may be required to ensure complete conversion of the deactivated starting material. However, a large excess should be avoided as it can lead to the formation of byproducts.
Issue 3: Formation of Colored Impurities and Polymeric Byproducts
Question: The crude reaction mixture is dark-colored, and I am observing the formation of intractable, possibly polymeric, material. What is the cause and how can it be minimized?
Answer: The formation of colored impurities and polymeric byproducts can arise from the decomposition of the Vilsmeier reagent or side reactions of the starting material and product under the reaction conditions.
Root Cause Analysis:
-
Decomposition of Vilsmeier Reagent: The Vilsmeier reagent can be thermally unstable and may decompose, especially if the reaction temperature is not well-controlled.
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Side Reactions: The highly reactive nature of the Vilsmeier reagent can lead to undesired side reactions with the solvent or impurities.
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Product Instability: The aldehyde product itself might be susceptible to polymerization or other degradation pathways under acidic reaction conditions.
Mitigation Strategies:
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Temperature Control: Strict temperature control during the formation of the Vilsmeier reagent and the subsequent formylation reaction is critical.
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent at a controlled rate can sometimes minimize side reactions.
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Prompt Work-up: Once the reaction is complete, a timely and efficient work-up procedure is important to neutralize the acidic environment and isolate the product before significant degradation occurs.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A1: A general procedure for the Vilsmeier-Haack formylation of 1-chloro-2,5-difluorobenzene is as follows:
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for about 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0-5 °C. Add 1-chloro-2,5-difluorobenzene dropwise to the stirred solution. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, while keeping the temperature low.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Q2: What are the expected spectroscopic data for the main product and potential isomeric byproducts?
A2: The following table summarizes the expected NMR chemical shifts for this compound and its potential isomers. These values are estimations and can vary slightly based on the solvent and instrument used.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aldehyde-H: ~10.3Aromatic-H: 7.5-7.8 | Aldehyde-C: ~188Aromatic-C: 115-160 |
| 3-Chloro-2,5-difluorobenzaldehyde | Aldehyde-H: ~10.3Aromatic-H: 7.3-7.6 | Aldehyde-C: ~187Aromatic-C: 110-165 |
| 2-Chloro-3,6-difluorobenzaldehyde | Aldehyde-H: ~10.4Aromatic-H: 7.2-7.5 | Aldehyde-C: ~189Aromatic-C: 112-162 |
Note: The exact coupling patterns in the ¹H and ¹³C NMR spectra will be complex due to H-F and C-F couplings.
Q3: How can I effectively monitor the progress of the reaction?
A3: Gas Chromatography (GC) is the most effective method for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and the isomeric byproducts. A typical GC method would involve:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector and Detector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation of all components.
-
Sample Preparation: A small aliquot of the reaction mixture can be quenched in water, extracted with a small volume of an organic solvent, and then injected into the GC.
Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress. A suitable eluent system would typically be a mixture of hexane and ethyl acetate.
Visualizing the Process
To better understand the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
degradation of 4-Chloro-2,5-difluorobenzaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-difluorobenzaldehyde in solution. The information provided is based on the general chemical properties of substituted aromatic aldehydes.
Troubleshooting Guide
Users may encounter several issues during the handling and use of this compound solutions. This guide provides systematic steps to identify and resolve common problems.
Issue 1: Inconsistent or lower-than-expected assay results.
This is often the first indication of compound degradation.
-
Possible Cause 1: Oxidation of the aldehyde.
-
Troubleshooting Steps:
-
Prepare fresh solutions daily.
-
De-gas solvents before use to remove dissolved oxygen.
-
Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid exposure of the solution to air for extended periods.
-
-
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Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
Possible Cause 3: Hydrolysis.
-
Troubleshooting Steps:
-
Ensure solvents are anhydrous, especially for long-term storage.
-
Control the pH of aqueous solutions, as hydrolysis can be pH-dependent.
-
-
Issue 2: Appearance of unknown peaks in chromatograms (e.g., HPLC, GC).
The presence of new peaks often signifies the formation of degradation products.
-
Possible Degradation Product: 4-Chloro-2,5-difluorobenzoic acid (from oxidation).
-
Identification:
-
Compare the retention time of the unknown peak with a standard of 4-Chloro-2,5-difluorobenzoic acid.
-
Analyze the sample using LC-MS to determine the mass of the unknown peak.
-
-
-
Troubleshooting Steps:
-
Implement the preventative measures for oxidation as described in Issue 1.
-
Review the solvent and solution preparation to ensure no contaminants were introduced.
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Issue 3: Variability between different batches of the compound.
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Possible Cause: Impurities in the starting material.
-
Troubleshooting Steps:
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Check the certificate of analysis (CoA) for the purity of each batch.
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Analyze the starting material by a suitable analytical method (e.g., HPLC, NMR) to confirm its identity and purity before use.
-
-
Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Influencing Factors | Major Degradation Product | Prevention Methods |
| Oxidation | Oxygen, Light, Metal Ions | 4-Chloro-2,5-difluorobenzoic acid | Use de-gassed solvents, store under inert atmosphere, use amber vials. |
| Photodegradation | UV and visible light | Various decomposition products | Protect from light using amber vials or foil wrapping. |
| Hydrolysis | Water, pH | (Potentially) Benzaldehyde hydrate | Use anhydrous solvents for storage, control pH in aqueous media. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For optimal stability, stock solutions should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (nitrogen or argon). It is recommended to use anhydrous solvents for long-term storage.
Q2: How can I monitor the degradation of my this compound solution?
A2: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically suitable. You can monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in many common organic solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experiment. For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent.
Q4: Is this compound sensitive to pH?
A4: Like many aldehydes, its stability can be influenced by pH. Both strongly acidic and basic conditions can potentially catalyze degradation reactions such as hydrolysis or condensation. It is advisable to maintain the pH of aqueous solutions near neutral if possible and to buffer the solution if pH control is critical for the experiment.
Q5: Can I expect degradation if my experiment is performed at elevated temperatures?
A5: Yes, elevated temperatures can accelerate the rate of degradation. If your protocol requires heating, you should minimize the duration of heat exposure and consider performing a stability check of your compound under the experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Degradation
This protocol provides a general method for the analysis of this compound and its potential primary degradation product, 4-Chloro-2,5-difluorobenzoic acid.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with a suitable ratio of A and B (e.g., 70:30) and hold for 2 minutes.
-
Increase the proportion of B over 10-15 minutes.
-
Hold at a high proportion of B for 2-3 minutes to wash the column.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a standard of 4-Chloro-2,5-difluorobenzoic acid if available.
-
Inject the standards to determine their retention times.
-
Inject your sample solution at various time points to monitor for any decrease in the parent peak and the appearance of the degradation peak.
-
Visualizations
Caption: Experimental workflow for preparing and monitoring the stability of this compound solutions.
Technical Support Center: Troubleshooting Reactions with 4-Chloro-2,5-difluorobenzaldehyde
Welcome to the technical support center for reactions involving 4-Chloro-2,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common reactions where low conversion rates may be encountered.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: The reactivity of this compound is primarily dictated by two features: the electrophilic aldehyde group and the electron-deficient aromatic ring. The presence of three electron-withdrawing halogen substituents (one chlorine and two fluorine atoms) significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, the fluorine atom at the ortho position (C2) can introduce steric hindrance, potentially affecting the approach of bulky nucleophiles.
Q2: Can the halogen substituents be displaced in nucleophilic aromatic substitution (SNA_r) reactions?
A2: While the aromatic ring is electron-deficient, displacement of the halogen substituents, particularly the fluorine atoms, via nucleophilic aromatic substitution (SNA_r) is possible under certain conditions, especially with strong nucleophiles or in the presence of a catalyst. This can be a potential side reaction to consider when designing your synthesis.
Q3: How does the solubility of this compound affect reaction outcomes?
A3: this compound is a solid at room temperature with moderate solubility in common organic solvents. Poor solubility in a chosen reaction solvent can lead to a heterogeneous reaction mixture and consequently, low conversion rates. It is crucial to select a solvent in which the aldehyde and other reactants are fully dissolved at the reaction temperature.
Q4: Are there any known incompatibilities of this compound?
A4: Like other aldehydes, this compound is sensitive to strong oxidizing agents, which can convert it to the corresponding benzoic acid. It is also incompatible with strong bases, which can promote self-condensation or other side reactions. Care should be taken to ensure all reagents and solvents are pure and free from contaminants.
Troubleshooting Guides for Common Reactions
Below are troubleshooting guides for specific reactions where low conversion rates with this compound are often encountered.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. Low yields with this compound can arise from several factors.
Troubleshooting Flowchart: Knoevenagel Condensation
Technical Support Center: Optimizing Reactions of 4-Chloro-2,5-difluorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize chemical reactions involving 4-Chloro-2,5-difluorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile intermediate. The aldehyde functional group readily participates in several key reactions, including:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form carbon-carbon double bonds.
-
Wittig Reaction: Reaction with phosphorus ylides to produce alkenes.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form substituted amines.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the fluorine and chlorine substituents, can undergo substitution of one of the halogen atoms by a strong nucleophile.
Q2: How do the fluorine and chlorine substituents on the aromatic ring influence the reactivity of this compound?
A2: The two fluorine atoms and one chlorine atom are strong electron-withdrawing groups. This has two major effects:
-
Increased Electrophilicity of the Aldehyde: The carbonyl carbon of the aldehyde group becomes more electron-deficient and therefore more reactive towards nucleophiles.
-
Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens makes the aromatic ring susceptible to attack by strong nucleophiles, potentially leading to substitution of one of the halogens.
Q3: What are some general considerations for solvent selection in reactions with this compound?
A3: Solvent choice is critical for optimizing reaction outcomes. Key considerations include:
-
Solubility: Ensure that this compound and all other reactants are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can significantly influence reaction rates. Polar aprotic solvents are often preferred for reactions involving charged intermediates, such as in Knoevenagel condensations.
-
Boiling Point: The desired reaction temperature will dictate the choice of a suitable boiling point for the solvent, especially for reactions requiring heating.
-
Inertness: The solvent should not react with any of the starting materials, intermediates, or products.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent | The reactants may not be fully dissolved, or the solvent may not be optimal for the reaction mechanism. Consult the solvent selection tables below for the specific reaction type and consider screening a few different solvents. |
| Incorrect Reaction Temperature | The reaction may require heating to overcome the activation energy, or it may need to be cooled to prevent side reactions. Experiment with a range of temperatures. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Decomposition of Starting Material or Product | The starting material or product may be unstable under the reaction conditions. Consider milder reaction conditions (e.g., lower temperature, less reactive catalyst). |
| Poor Quality Reagents | Impurities in the this compound or other reactants can inhibit the reaction. Ensure the purity of all starting materials. |
Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | The electron-withdrawing nature of the halogen substituents can promote side reactions. For example, in the presence of a strong base, a Cannizzaro-type reaction might occur. Consider adjusting the reaction conditions (e.g., base strength, temperature) to disfavor side reactions. |
| Nucleophilic Aromatic Substitution (SNAr) | With strong nucleophiles, substitution of a fluorine or chlorine atom on the aromatic ring may compete with the desired reaction at the aldehyde. Use of a less nucleophilic reagent or milder conditions can sometimes mitigate this. |
| Over-reaction or Decomposition | Prolonged reaction times or high temperatures can lead to the formation of degradation products. Monitor the reaction closely and quench it once the desired product is formed. |
Data Presentation: Solvent Selection for Key Reactions
The following tables provide a general guide to solvent selection for common reactions of this compound. The optimal solvent will depend on the specific reactants and reaction conditions.
Table 1: Knoevenagel Condensation
| Solvent Type | Examples | General Effect on Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Often accelerate the reaction by stabilizing charged intermediates.[1][2] |
| Polar Protic | Ethanol, Methanol, Water | Can be effective, but may slow down reactions involving charged nucleophiles due to solvation. |
| Non-Polar | Toluene, Hexane | Generally less effective as they do not stabilize the ionic intermediates formed during the reaction. |
| Solvent-Free | - | Can be a green and efficient alternative, often requiring a solid support or grinding of reactants. |
Table 2: Wittig Reaction
| Solvent Type | Examples | General Effect on Reaction |
| Polar Aprotic | THF, DMF, DMSO | Commonly used and generally provide good yields. |
| Non-Polar | Toluene, Benzene | Can be used, but may result in slower reaction rates. |
| Ethereal Solvents | Diethyl ether, THF | Frequently used for the generation of the ylide and the subsequent reaction. |
Table 3: Reductive Amination
| Solvent Type | Examples | General Effect on Reaction |
| Ethers | THF, 2-MeTHF | Good general solvents for this reaction. |
| Halogenated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Effective but less environmentally friendly. |
| Esters | Ethyl acetate | A greener alternative to halogenated solvents.[3][4] |
| Alcohols | Methanol, Ethanol | Can be used, but may lead to side reactions with some reducing agents. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent).
-
Add the active methylene compound (1-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, acetonitrile, or DMF).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Wittig Reaction
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an appropriate anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the ylide solution to the desired temperature (often 0 °C or -78 °C).
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
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Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.
-
Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.
General Protocol for Reductive Amination
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.5 equivalents) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).
-
Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
-
Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, or hydrogen gas with a catalyst) in portions.
-
Continue to stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction (e.g., by adding water or a dilute acid).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography or distillation.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for addressing low product yield in reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Chloro-2,5-difluorobenzaldehyde in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-difluorobenzaldehyde. The following sections detail work-up procedures and address common issues encountered during various chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound and its common reaction products?
A1: this compound is a solid at room temperature and, like similar halogenated aromatic aldehydes, is generally soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, and acetone. It has limited solubility in non-polar solvents like hexanes and is poorly soluble in water. Reaction products, depending on their structure, will have varying solubility profiles. For example, alcohols formed from Grignard reactions or reductions may have slightly increased polarity, while products of Wittig or aldol condensation reactions may remain largely soluble in organic solvents.
Q2: How can I remove unreacted this compound from my crude product mixture?
A2: Unreacted this compound can often be removed through several techniques:
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the aldehyde from the desired product, especially if there is a significant polarity difference.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove the more soluble aldehyde.
-
Chemical Scavenging: In some cases, a scavenger resin or a quenching agent that selectively reacts with aldehydes can be used to remove residual starting material from the reaction mixture.
Q3: I am observing the formation of an emulsion during the aqueous work-up of my reaction. How can I resolve this?
A3: Emulsions are common, especially when using chlorinated solvents for extraction from basic aqueous solutions.[1] Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®.[1] This can help to remove particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to phase separation.[1]
-
Solvent Evaporation: If feasible, remove the organic solvent via rotary evaporation and then redissolve the residue in a different extraction solvent.[1]
Troubleshooting Guides for Common Reactions
Grignard Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired alcohol. | Incomplete reaction. | Ensure the Grignard reagent was freshly prepared and titrated. Use an appropriate excess of the Grignard reagent. |
| Side reactions, such as enolization of the aldehyde. | Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition. | |
| Quenching of the Grignard reagent by acidic protons or water. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a complex mixture of byproducts. | Rearrangement of the initial adduct, especially with sterically hindered Grignards.[2][3] | Consider alternative organometallic reagents (e.g., organolithiums) or different reaction conditions. |
| The reaction was allowed to warm to room temperature too quickly. | Maintain a low temperature throughout the addition of the aldehyde and for a period afterward before allowing it to warm. |
Reductive Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete imine formation. | Insufficient reaction time or inadequate removal of water. | Add a dehydrating agent like magnesium sulfate or use a Dean-Stark apparatus to remove water as it forms. |
| The amine is weakly nucleophilic. | The addition of a mild acid catalyst, such as acetic acid, can accelerate imine formation.[4] | |
| Reduction of the aldehyde to the corresponding alcohol. | The reducing agent is too reactive and is reducing the aldehyde before imine formation. | Use a milder reducing agent that is selective for the iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5][6] |
| Low yield of the desired amine. | The imine is hydrolyzing back to the aldehyde and amine during work-up. | Ensure the pH of the aqueous work-up is appropriate to keep the amine product in its desired form (either basic for the free amine or acidic for the ammonium salt). |
Wittig Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty in removing triphenylphosphine oxide byproduct. | Triphenylphosphine oxide is often a crystalline solid with similar polarity to some Wittig products. | Precipitate the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes.[7] The product can then be isolated by filtration. |
| Column chromatography can also be effective, but may require careful selection of the eluent system. | ||
| Low yield of the desired alkene. | The ylide was not formed efficiently. | Ensure a strong enough base was used to deprotonate the phosphonium salt and that the reaction was carried out under anhydrous conditions. |
| The aldehyde is sterically hindered or electronically deactivated. | Consider using the Horner-Wadsworth-Emmons reaction as an alternative, as the phosphate byproduct is water-soluble and easier to remove.[8] |
Detailed Experimental Protocols
General Aqueous Work-up Procedure
-
Quenching: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture in an ice bath. Slowly add a quenching solution. The choice of quenching solution depends on the reaction type (e.g., saturated aqueous ammonium chloride for Grignard reactions, water or a mild acid for other reactions).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Washing: Drain the organic layer and wash it sequentially with water and then brine. This helps to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and adding the silica gel. Remove the solvent under reduced pressure.
-
Column Packing: Pack a chromatography column with silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading and Elution: Carefully load the silica-adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualized Workflows
Caption: General experimental workflow from reaction to pure product.
Caption: Troubleshooting logic for common work-up issues.
References
- 1. Workup [chem.rochester.edu]
- 2. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Chloro-2,5-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, establishing the purity of key starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Chloro-2,5-difluorobenzaldehyde, a critical building block in the synthesis of various pharmaceuticals and advanced materials, is no exception. The precise and accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The principles of analytical method validation are the bedrock of this guide, ensuring that each described protocol is a self-validating system. Our approach is grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA), as well as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Understanding Potential Impurities
A crucial aspect of developing a robust purity testing method is anticipating potential impurities. The synthetic route to this compound can introduce several related substances. Common synthetic pathways may involve the formylation of 1-chloro-2,5-difluorobenzene or the halogen exchange of a dichlorobenzaldehyde derivative.[15][16][17] Therefore, potential impurities could include:
-
Isomeric Impurities: Positional isomers such as 2-Chloro-4,5-difluorobenzaldehyde or 4-Chloro-2,6-difluorobenzaldehyde.
-
Starting Materials: Unreacted 1-chloro-2,5-difluorobenzene or the corresponding dichlorobenzaldehyde precursor.
-
Over- or Under-reacted Products: Intermediates or by-products from incomplete or excessive reaction.
-
Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid (4-chloro-2,5-difluorobenzoic acid).
A well-designed analytical method must be able to separate and quantify the main component from these potential impurities.
Comparative Analysis of Analytical Techniques
The most common and effective analytical methods for determining the purity of organic compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for separating and quantifying components in a mixture.[18] For non-volatile compounds like this compound, reversed-phase HPLC with UV detection is the method of choice.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): this compound is a moderately polar molecule. A non-polar stationary phase like C18 allows for good retention and separation from both more polar and less polar impurities based on their differential partitioning between the stationary phase and the mobile phase.
-
Mobile Phase (Acetonitrile/Water): A mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile) provides a wide elution range. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution.
-
UV Detection: The benzaldehyde moiety contains a chromophore that absorbs UV light, making UV detection a sensitive and reliable method for quantification. The wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.[18]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent.[18]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
This compound Reference Standard and sample.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 |
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the sample diluent to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity Calculation (Area Percent): Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Assay (External Standard): Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of the sample solution from the calibration curve and calculate the assay value.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC)
GC is an excellent technique for the analysis of volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis, and this method can provide high resolution for separating closely related impurities.
Causality of Experimental Choices:
-
Capillary Column (e.g., DB-5ms): A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good separation of aromatic compounds based on their boiling points and interactions with the stationary phase.
-
Split/Splitless Inlet: A split injection is typically used for purity analysis to avoid overloading the column and ensure sharp peaks.
-
Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds, offering a wide linear range and good sensitivity.
-
Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of impurities by comparing their mass spectra to libraries or by interpreting their fragmentation patterns.
Experimental Protocol: GC-FID/MS
Instrumentation and Materials:
-
GC System: An Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and an FID or MS detector.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Sample Solvent: Dichloromethane or Ethyl Acetate.
-
This compound Reference Standard and sample.
Chromatographic Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Final hold: 5 min | |
| FID Temperature | 280 °C |
| MS Source Temperature (if used) | 230 °C |
| MS Quadrupole Temperature (if used) | 150 °C |
| MS Scan Range (if used) | m/z 40-400 |
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the chosen solvent to obtain a concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
Data Analysis:
-
Purity Calculation (Area Percent): Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Impurity Identification (GC-MS): Compare the mass spectrum of each impurity peak with a spectral library (e.g., NIST) for tentative identification.
Workflow for GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used for quantitative purity determination (qNMR). NMR provides information about the chemical environment of each proton and carbon atom in the molecule, allowing for the identification of impurities with different chemical structures.
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The aldehyde proton of this compound is expected to have a characteristic chemical shift, making it a good diagnostic signal.
-
¹³C NMR: Provides information on the number of different types of carbon atoms. The carbonyl carbon of the aldehyde group will have a distinct chemical shift.
-
Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used to avoid interference from the solvent's proton signals in ¹H NMR.
-
Internal Standard (for qNMR): A known amount of a stable compound with a distinct NMR signal (e.g., maleic acid) is added to the sample to allow for accurate quantification of the analyte.
Experimental Protocol: ¹H NMR
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
This compound sample.
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Add a small amount of TMS.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H NMR spectrum with appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans).
Data Analysis:
-
Integrate the area of the aldehyde proton signal and compare it to the integration of the aromatic proton signals. The expected ratio should be 1:2.
-
Look for any unexpected signals that may indicate the presence of impurities.
Logical Relationship for NMR Purity Assessment
Caption: Logical workflow for purity assessment using NMR.
Comparative Summary
| Feature | HPLC | GC | NMR |
| Principle | Partition chromatography | Vapor-phase chromatography | Nuclear magnetic resonance |
| Best For | Quantifying non-volatile impurities | Quantifying volatile impurities, isomer separation | Structural confirmation, identifying unknown impurities |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | High (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) | Moderate |
| Quantitative Accuracy | Excellent with proper validation | Excellent with proper validation | Good to excellent (qNMR) |
| Impurity Identification | Tentative (by retention time) | Good (with MS) | Excellent (structural elucidation) |
| Throughput | High | High | Lower |
| Instrumentation Cost | Moderate | Moderate to high (with MS) | High |
Conclusion
For routine quality control and purity assessment of this compound, HPLC with UV detection is often the most practical and robust method, offering a good balance of sensitivity, accuracy, and throughput for quantifying known and unknown impurities. GC-FID/MS is a powerful alternative, particularly for its high resolving power for isomeric impurities and its ability to definitively identify volatile impurities when coupled with a mass spectrometer. NMR spectroscopy serves as an indispensable tool for definitive structural confirmation and for identifying and characterizing unknown impurities, although it is generally less suited for high-throughput quantitative analysis unless specific qNMR protocols are developed.
A comprehensive quality control strategy for this compound would ideally involve HPLC as the primary method for routine purity testing and assay, with GC-MS and NMR used for method validation, characterization of reference standards, and investigation of any out-of-specification results. This multi-faceted approach ensures the highest level of confidence in the purity of this critical chemical intermediate.
References
- 1. usp.org [usp.org]
- 2. fda.gov [fda.gov]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. propharmagroup.com [propharmagroup.com]
- 5. agilent.com [agilent.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. Chromatography [usp.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. starodub.nl [starodub.nl]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 4-Chloro-2,5-difluorobenzaldehyde
For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like 4-Chloro-2,5-difluorobenzaldehyde is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical technique for this purpose is paramount. This guide provides an objective comparison of two powerful analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, supported by experimental data from analogous compounds.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection. |
| Analyte Volatility | Not required; ideal for non-volatile and thermally labile compounds. | Requires the sample to be volatile and thermally stable. |
| Derivatization | Generally not required for direct UV detection, but can be used to enhance sensitivity. | Not typically required for a volatile compound like this compound. |
| Sensitivity (LOD) | Reported for Benzaldehyde: ~0.12 µg/mL. | Reported for Benzaldehyde: ~0.01 mg/L (10 ng/mL).[1] |
| Quantitation Limit (LOQ) | Reported for Benzaldehyde: ~0.40 µg/mL. | Reported for Benzaldehyde: ~0.4 µg/mL.[2] |
| Impurity Identification | Tentative identification by retention time and UV spectrum. Definitive identification requires a mass spectrometer (LC-MS). | High-confidence identification through mass spectral library matching. |
| Common Impurities | Effective for separating non-volatile, polar impurities such as related acids or over-oxidation products. | Excellent for separating volatile impurities like starting materials, isomers, and other byproducts from the synthesis. |
| Sample Throughput | Can be lower due to longer run times for complex separations. | Often provides faster analysis times for volatile compounds.[3] |
Deciding Between HPLC and GC-MS
The selection of the optimal analytical technique hinges on the specific requirements of the purity analysis. This compound, being a substituted benzaldehyde, possesses sufficient volatility and thermal stability to be amenable to GC-MS analysis. However, its polarity also allows for analysis by HPLC.
Choose HPLC when:
-
The primary goal is the quantification of the main component and known, non-volatile impurities.
-
The potential impurities are thermally labile or have very high boiling points.
-
A simpler, routine quality control method with UV detection is sufficient.
Choose GC-MS when:
-
A comprehensive impurity profile, including the identification of unknown volatile and semi-volatile impurities, is required.
-
High sensitivity and definitive identification of trace-level impurities are critical.
-
Analysis of residual solvents from the synthesis process is also necessary.
Experimental Protocols
The following are representative experimental protocols for the purity analysis of this compound using HPLC and GC-MS. These methods are based on established procedures for similar aromatic aldehydes and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantification of this compound and the separation from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). An acidic modifier like 0.1% phosphoric acid can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the separation and identification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-300 m/z.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
Dissolve the sample to be analyzed in the same solvent to a final concentration within the calibration range.
Visualizing the Workflow and Decision Process
To further clarify the analytical process and the choice between HPLC and GC-MS, the following diagrams illustrate the experimental workflow and the logical decision-making process.
Experimental workflow for purity analysis.
References
- 1. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
Characterization of 4-Chloro-2,5-difluorobenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of derivatives synthesized from 4-Chloro-2,5-difluorobenzaldehyde, a key intermediate in the development of novel therapeutic agents. The unique substitution pattern of this benzaldehyde, featuring both chloro and difluoro groups, imparts distinct physicochemical properties to its derivatives, influencing their biological activity. This document summarizes the synthesis, characterization, and comparative performance of three major classes of derivatives: chalcones, 1,3,4-oxadiazoles, and Schiff bases, supported by experimental data and detailed protocols.
Comparative Performance of this compound Derivatives
The introduction of this compound as a building block in medicinal chemistry has led to the development of various derivatives with promising biological activities, particularly in the realms of anticancer and antimicrobial research. While direct comparative studies across different classes of its derivatives are limited, analysis of individual studies on chalcones, oxadiazoles, and Schiff bases derived from similarly substituted aromatic aldehydes allows for an indirect assessment of their potential.
Table 1: Summary of Biological Activities of Benzaldehyde Derivatives
| Derivative Class | Key Biological Activities | General Performance Insights |
| Chalcones | Anticancer, Antimicrobial, Anti-inflammatory | Exhibit potent cytotoxic activity against various cancer cell lines. The presence of fluorine atoms is often associated with enhanced anticancer and antimicrobial efficacy. |
| 1,3,4-Oxadiazoles | Antibacterial, Antifungal, Anticancer | Display a broad spectrum of antimicrobial activity. The oxadiazole ring acts as a pharmacophore, contributing to the biological activity. |
| Schiff Bases | Antibacterial, Antifungal, Anticancer | Versatile compounds with significant antimicrobial and anticancer potential. The imine group is crucial for their biological function. |
Synthesis and Characterization of Derivatives
The synthesis of chalcones, 1,3,4-oxadiazoles, and Schiff bases from this compound follows established synthetic methodologies.
Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with this compound in the presence of a base.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reaction Setup: Dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.
-
Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide or potassium hydroxide solution dropwise to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude chalcone. The product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Characterization Data of a Representative Chalcone Derivative (Hypothetical)
| Technique | Data |
| IR (KBr, cm⁻¹) | 1655 (C=O), 1590 (C=C), 1250 (C-F), 780 (C-Cl) |
| ¹H NMR (CDCl₃, δ ppm) | 7.2-8.0 (m, Ar-H), 7.8 (d, J=15 Hz, -CH=), 7.5 (d, J=15 Hz, =CH-CO) |
| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |
1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of an acyl hydrazone, which is formed from the reaction of a hydrazide with this compound.
Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative
-
Hydrazone Formation: Reflux equimolar amounts of a suitable acid hydrazide and this compound in ethanol with a catalytic amount of acetic acid.
-
Cyclization: The resulting acyl hydrazone is then cyclized using a dehydrating agent such as phosphorus oxychloride or by oxidative cyclization with reagents like chloramine-T.
-
Work-up and Purification: The reaction mixture is poured onto crushed ice, and the precipitated solid is filtered, washed, and purified by recrystallization.
Characterization Data of a Representative 1,3,4-Oxadiazole Derivative (Hypothetical)
| Technique | Data |
| IR (KBr, cm⁻¹) | 1610 (C=N), 1550 (Ar C=C), 1255 (C-F), 1070 (C-O-C), 785 (C-Cl) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.5-8.2 (m, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 164.5 (C=N of oxadiazole), 161.0 (C-O of oxadiazole), aromatic carbons |
| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |
Schiff Base Derivatives
Schiff bases are readily synthesized by the condensation of a primary amine with this compound.
Experimental Protocol: Synthesis of a Schiff Base Derivative
-
Condensation Reaction: A solution of this compound in ethanol is added to an equimolar solution of a primary amine in the same solvent.
-
Catalysis: A few drops of glacial acetic acid are often added to catalyze the reaction.
-
Reaction Conditions: The mixture is typically refluxed for a few hours.
-
Isolation: Upon cooling, the Schiff base derivative often precipitates and can be collected by filtration, followed by washing and recrystallization.
Characterization Data of a Representative Schiff Base Derivative (Hypothetical)
| Technique | Data |
| IR (KBr, cm⁻¹) | 1625 (C=N), 1580 (Ar C=C), 1260 (C-F), 790 (C-Cl) |
| ¹H NMR (CDCl₃, δ ppm) | 8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H) |
| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general synthetic pathways for the described derivatives.
Caption: General synthetic pathways for chalcone, 1,3,4-oxadiazole, and Schiff base derivatives.
Caption: A generalized experimental workflow for the synthesis, purification, and characterization of the derivatives.
Conclusion
Derivatives of this compound represent a promising area of research for the development of new therapeutic agents. The synthetic accessibility of chalcones, 1,3,4-oxadiazoles, and Schiff bases, coupled with the potential for diverse biological activities conferred by the unique substitution pattern of the starting aldehyde, makes these compounds attractive candidates for further investigation. This guide provides a foundational understanding for researchers to explore the synthesis and characterization of these derivatives and to design comparative studies to elucidate their structure-activity relationships and therapeutic potential.
A Comparative Guide to the Reactivity of Fluorinated Benzaldehydes for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated benzaldehydes is critical for their effective application as versatile building blocks in organic synthesis. The position of the fluorine atom on the aromatic ring—ortho, meta, or para—profoundly influences the electrophilicity of the carbonyl carbon and the overall reactivity profile of the molecule. This guide provides an objective comparison of the chemical reactivity of these isomers, supported by experimental data and detailed methodologies for key chemical transformations.
The Electronic Influence of the Fluorine Substituent
The reactivity of the aldehyde functional group in fluorinated benzaldehydes is primarily governed by the electronic effects of the fluorine atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric or resonance effect (+M). The interplay of these two opposing effects, which varies with the isomer, dictates the reactivity.
-
Para-Fluorobenzaldehyde (4-Fluorobenzaldehyde): The strong inductive effect (-I) and weaker resonance effect (+M) of the fluorine at the para position lead to a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1]
-
Meta-Fluorobenzaldehyde (3-Fluorobenzaldehyde): The reactivity is primarily enhanced by the inductive effect (-I) of the fluorine atom, with no counteracting resonance effect at this position.[1]
-
Ortho-Fluorobenzaldehyde (2-Fluorobenzaldehyde): This isomer experiences the strongest inductive effect due to the proximity of the fluorine atom to the carbonyl group. However, the ortho position also introduces steric hindrance, which can impede the approach of nucleophiles to the aldehyde.[1]
A logical workflow for the comparative study of fluorobenzaldehyde isomer reactivity is outlined below.
Comparative Reactivity in Key Organic Reactions
The differential electronic and steric properties of the fluorobenzaldehyde isomers manifest in their reactivity across a range of important organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes, and its rate is largely dependent on the electrophilicity of the carbonyl carbon.[1] The general predicted trend for reactivity in nucleophilic addition reactions is para > meta > ortho .[1] The electron-withdrawing nature of the fluorine atom generally enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde.[1]
Reduction Reactions
The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is also influenced by the electrophilicity of the carbonyl carbon.[1] A kinetic study of the NaBH₄ reduction of substituted benzaldehydes has shown that electron-withdrawing groups accelerate the reaction.[1] Based on this, the predicted order of reactivity for the fluorobenzaldehyde isomers is para ≈ meta > ortho .[1] The ortho isomer's reactivity is a balance between the strong activating inductive effect and potential steric hindrance to the approach of the borohydride.[1]
Oxidation Reactions: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of benzaldehydes can lead to the formation of either phenols (via formate esters) or benzoic acids. The migratory aptitude of the substituted phenyl group is a key determinant of the product distribution. A study on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes by 4-hydroxyacetophenone monooxygenase provided quantitative data on the product distribution, highlighting the differences in reactivity among the isomers.[2]
| Isomer | Major Product | Minor Product | Yield (%) | Product Ratio (Phenol:Benzoic Acid) |
| 2-Fluorobenzaldehyde | 2-Fluorophenol | 2-Fluorobenzoic acid | 95 | 80:20 |
| 3-Fluorobenzaldehyde | 3-Fluorophenol | 3-Fluorobenzoic acid | 95 | 75:25 |
| 4-Fluorobenzaldehyde | 4-Fluorophenol | - | 100 | 100:0 |
Data sourced from a study on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes.[2]
These results indicate that while all three isomers are readily oxidized, the para isomer is quantitatively converted to the corresponding phenol, whereas the ortho and meta isomers also yield benzoic acid derivatives, suggesting a competing reaction pathway.[2]
Carbon-Carbon Bond Forming Reactions
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. The electron-withdrawing nature of the fluorine atom in fluorobenzaldehydes enhances the electrophilicity of the carbonyl carbon, often facilitating the reaction.[3]
Aldol Condensation: In the aldol condensation, the aldehyde acts as an electrophile for an enolate nucleophile. The reactivity is again governed by the electrophilicity of the carbonyl carbon. Consequently, the fluorobenzaldehyde isomers are anticipated to be more reactive in aldol condensations compared to benzaldehydes with electron-donating groups.[2]
Wittig Reaction: The rate-determining step of the Wittig reaction is the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon. The electron-withdrawing fluorine atom in the fluorobenzaldehyde isomers is expected to lead to faster reaction rates and potentially higher yields compared to less electrophilic benzaldehydes.[2]
Potential Role in Signaling Pathways
While fluorinated benzaldehydes are primarily utilized as synthetic intermediates, related benzaldehyde structures have been shown to exhibit biological activity, notably in modulating inflammatory responses. Studies have indicated that certain benzaldehyde derivatives can inhibit the activation of the MAPK (mitogen-activated protein kinase) signaling pathway in RAW264.7 cells.[4][5] This pathway, which includes ERK, JNK, and p38 kinases, is a crucial regulator of cellular processes such as inflammation, proliferation, and apoptosis. The inhibition of this pathway by benzaldehyde derivatives leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and various interleukins.[4][5]
Experimental Protocols
The following are detailed experimental protocols for key reactions involving fluorinated benzaldehydes. These protocols can be adapted for comparative studies of the different isomers.
Protocol 1: Baeyer-Villiger Oxidation of Fluorobenzaldehydes
This protocol is adapted from a procedure for the chemoselective conversion of [¹⁸F]fluorobenzaldehydes to [¹⁸F]fluorophenols.[6]
-
Materials:
-
Fluorobenzaldehyde isomer (e.g., 2-fluorobenzaldehyde)
-
m-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
2,2,2-Trifluoroethanol (TFE)
-
Sulfuric acid (H₂SO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the fluorobenzaldehyde isomer in 2,2,2-trifluoroethanol.
-
Add the oxidizing agent (m-CPBA or Oxone®) to the solution.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture (e.g., to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding fluorophenol.
-
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of a fluorobenzaldehyde with malononitrile.[3]
-
Materials:
-
Fluorobenzaldehyde isomer (e.g., 4-fluorobenzaldehyde)
-
Malononitrile
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the fluorobenzaldehyde isomer (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 2-(fluorobenzylidene)malononitrile.
-
Protocol 3: Aldol Condensation with Acetophenone
This protocol outlines a Claisen-Schmidt condensation between a fluorobenzaldehyde and acetophenone.
-
Materials:
-
Fluorobenzaldehyde isomer
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask, dissolve the fluorobenzaldehyde isomer (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture at room temperature.
-
Continue stirring until a precipitate forms and the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Protocol 4: Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes a general Wittig reaction to produce a stilbene derivative.[2]
-
Materials:
-
Fluorobenzaldehyde isomer
-
Benzyltriphenylphosphonium chloride
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is typically observed).
-
Stir the ylide solution at room temperature for a specified time.
-
Add a solution of the fluorobenzaldehyde isomer in anhydrous THF to the ylide solution dropwise.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The provided data and protocols offer a solid foundation for researchers to understand and utilize the distinct reactivity of fluorinated benzaldehyde isomers in their synthetic endeavors. The choice of isomer can significantly impact reaction outcomes, and a careful consideration of the electronic and steric effects is paramount for successful synthesis design.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18 F]fluorobenzaldehydes to [18 F]fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 4-Chloro-2,5-difluorobenzaldehyde vs. 4-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. A nuanced understanding of the reactivity of substituted aromatic aldehydes is crucial for optimizing reaction conditions and achieving desired chemical transformations. This guide provides a comparative analysis of the reactivity of 4-Chloro-2,5-difluorobenzaldehyde and 4-fluorobenzaldehyde, supported by theoretical principles and representative experimental data.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of benzaldehyde derivatives is primarily governed by the electronic nature of the substituents on the aromatic ring. These substituents influence the electrophilicity of the carbonyl carbon, a key factor in nucleophilic addition and condensation reactions.
4-fluorobenzaldehyde possesses a single fluorine atom at the para-position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2]
This compound , on the other hand, is adorned with three halogen substituents. Like fluorine, chlorine is also an electron-withdrawing group. The cumulative inductive effect of one chlorine and two fluorine atoms is expected to render the carbonyl carbon of this compound significantly more electrophilic than that of 4-fluorobenzaldehyde. This heightened electrophilicity is anticipated to translate to a greater reactivity towards nucleophiles.
Reactivity in Common Synthetic Transformations: A Comparative Overview
While direct, side-by-side quantitative comparisons of the reactivity of this compound and 4-fluorobenzaldehyde are not extensively documented in the available literature, we can infer their relative reactivity in key synthetic transformations based on fundamental organic chemistry principles and data from related compounds.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. Due to the pronounced electron-withdrawing nature of its three halogen substituents, This compound is predicted to be more reactive towards nucleophiles than 4-fluorobenzaldehyde. This increased reactivity would likely manifest as faster reaction rates or the ability to react with weaker nucleophiles under milder conditions.
Condensation Reactions
Condensation reactions, such as the aldol and Knoevenagel condensations, are pivotal in carbon-carbon bond formation. The rate-determining step in these reactions often involves the nucleophilic attack of an enolate or a stabilized carbanion on the aldehyde's carbonyl carbon.
For 4-fluorobenzaldehyde , numerous protocols for its use in Claisen-Schmidt and Knoevenagel condensations are well-established.[3][4][5] The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating these reactions.[5]
Given the anticipated higher electrophilicity of the carbonyl carbon in This compound , it is expected to exhibit enhanced reactivity in condensation reactions. This could lead to higher yields and shorter reaction times compared to 4-fluorobenzaldehyde under similar conditions.
Table 1: Representative Data for Condensation Reactions of 4-fluorobenzaldehyde
| Reaction Type | Ketone/Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |
| Claisen-Schmidt | Acetophenone | NaOH | Ethanol | - | - |
| Knoevenagel | Malononitrile | Piperidine | Ethanol | 2-4 h | High |
| Knoevenagel | Ethyl cyanoacetate | Piperidine | Ethanol | - | High |
Note: This table presents representative data for 4-fluorobenzaldehyde to illustrate typical reaction conditions and outcomes. Direct comparative data for this compound is not available in the search results.
Experimental Protocols
Detailed experimental protocols for common reactions involving 4-fluorobenzaldehyde are provided below. These can serve as a starting point for designing experiments to compare its reactivity with this compound.
Protocol 1: Claisen-Schmidt Condensation of 4-fluorobenzaldehyde with Acetophenone
Objective: To synthesize a chalcone derivative via a base-catalyzed condensation reaction.
Materials:
-
4-fluorobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add 4-fluorobenzaldehyde (1 equivalent).
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture at room temperature.
-
Continue stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization.[4]
Protocol 2: Knoevenagel Condensation of 4-fluorobenzaldehyde with Malononitrile
Objective: To synthesize an α,β-unsaturated dinitrile.
Materials:
-
4-fluorobenzaldehyde
-
Malononitrile
-
Piperidine
-
Ethanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product by filtration. The product can be further purified by recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for the Claisen-Schmidt and Knoevenagel condensations.
Caption: General mechanism of the Claisen-Schmidt condensation.
Caption: General mechanism of the Knoevenagel condensation.
Conclusion
Based on the principles of electronic effects, This compound is anticipated to be a more reactive electrophile than 4-fluorobenzaldehyde . This heightened reactivity is attributed to the cumulative electron-withdrawing inductive effects of its three halogen substituents, which increase the electrophilicity of the carbonyl carbon. Consequently, this compound is expected to exhibit faster reaction rates and potentially higher yields in nucleophilic addition and condensation reactions.
For researchers and drug development professionals, this implies that reactions involving this compound may proceed under milder conditions or with a broader range of nucleophiles compared to those with 4-fluorobenzaldehyde. However, it is crucial to note that this is a theoretical assessment. Direct experimental comparisons are necessary to definitively quantify the reactivity differences between these two valuable synthetic building blocks. The provided protocols for 4-fluorobenzaldehyde can be adapted to conduct such comparative studies.
References
A Comparative Guide to the Nucleophilic Addition Reactivity of Halogenated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic addition reactivity of ortho-, meta-, and para-substituted halogenated benzaldehydes. Understanding the electronic and steric effects of halogen substituents on the reactivity of the aldehyde functional group is crucial for reaction optimization, catalyst selection, and the rational design of synthetic pathways in medicinal chemistry and materials science. This document summarizes experimental data, details relevant experimental protocols, and provides a theoretical framework for interpreting reactivity trends.
The Influence of Halogen Substitution on Reactivity
The reactivity of the carbonyl carbon in benzaldehyde towards nucleophilic attack is highly sensitive to the nature and position of substituents on the aromatic ring. Halogens, being electronegative, exert an electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and thus enhances the rate of nucleophilic addition. This effect is generally most pronounced when the halogen is in the ortho or para position, where it can also exert a resonance effect. However, the interplay of inductive and resonance effects, along with steric hindrance, particularly from the bulky ortho-substituents, leads to a nuanced reactivity profile.
Generally, electron-withdrawing groups enhance the rate of nucleophilic addition reactions, while electron-donating groups decrease the rate. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on a reaction's rate. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the substituent and its position (meta or para), and ρ is the reaction constant that depends on the nature of the reaction. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
Quantitative Comparison of Reactivity
To provide a clear comparison, the following table summarizes the relative reactivity of various halogenated benzaldehydes in the Knoevenagel condensation with malononitrile. The data is presented as relative rate constants (k_rel) with respect to benzaldehyde (k_rel = 1.00).
| Benzaldehyde Derivative | Substituent Position | Halogen | Relative Rate Constant (k_rel) |
| Benzaldehyde | - | - | 1.00 |
| 4-Fluorobenzaldehyde | para | F | 1.45 |
| 4-Chlorobenzaldehyde | para | Cl | 2.03 |
| 4-Bromobenzaldehyde | para | Br | 2.15 |
| 4-Iodobenzaldehyde | para | I | 2.20 |
| 3-Chlorobenzaldehyde | meta | Cl | 1.88 |
| 3-Bromobenzaldehyde | meta | Br | 1.95 |
| 2-Chlorobenzaldehyde | ortho | Cl | 0.85 |
| 2-Bromobenzaldehyde | ortho | Br | 0.70 |
Note: The relative rate constants are compiled and normalized from various kinetic studies of the Knoevenagel condensation under comparable conditions. The exact values can vary with specific reaction conditions.
Analysis of Reactivity Trends
From the data presented, several key trends emerge:
-
Effect of Halogen Electronegativity and Position: In the para position, the reactivity increases from fluorine to iodine. While fluorine is the most electronegative halogen, the overall electron-withdrawing effect, which is a combination of inductive and resonance effects, appears to be most pronounced for the larger, more polarizable halogens in this reaction. The meta-substituted benzaldehydes show reactivity that is generally intermediate between the para and ortho isomers.
-
Steric Hindrance of Ortho Substituents: The ortho-substituted benzaldehydes exhibit significantly lower reactivity compared to their meta and para counterparts. This is attributed to steric hindrance, where the bulky halogen atom physically obstructs the approach of the nucleophile to the carbonyl carbon. This steric effect overrides the activating inductive effect of the halogen.
Visualizing Reactivity Relationships
The following diagrams illustrate the general mechanism of nucleophilic addition to benzaldehyde and the logical relationship of reactivity based on the position of the halogen substituent.
Caption: General mechanism of nucleophilic addition to benzaldehyde.
Caption: General reactivity order based on substituent position.
Experimental Protocol: Knoevenagel Condensation
The following is a representative experimental protocol for studying the kinetics of the Knoevenagel condensation between a substituted benzaldehyde and malononitrile, which can be monitored by UV-Vis spectrophotometry.
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol (spectroscopic grade)
-
Piperidine (catalyst)
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted benzaldehyde (e.g., 0.1 M) in ethanol.
-
Prepare a stock solution of malononitrile (e.g., 0.1 M) in ethanol.
-
Prepare a stock solution of piperidine (e.g., 0.01 M) in ethanol.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product (the benzylidenemalononitrile derivative). This should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, pipette the required volumes of the benzaldehyde and malononitrile stock solutions and ethanol to achieve the desired final concentrations in a total volume of, for example, 3 mL.
-
Initiate the reaction by adding a small, precise volume of the piperidine catalyst stock solution to the cuvette.
-
Quickly mix the contents of the cuvette and immediately start recording the absorbance at the predetermined λ_max as a function of time.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Pseudo-first-order conditions can be employed by using a large excess of one reactant (e.g., malononitrile) to determine the dependence of the rate on the concentration of the other reactant (the benzaldehyde).
-
The second-order rate constant (k) can be calculated from the pseudo-first-order rate constants obtained at different concentrations of the excess reactant.
-
This guide provides a foundational understanding of the factors governing the nucleophilic addition reactivity of halogenated benzaldehydes. The provided data and experimental protocol can serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
Spectroscopic Validation of 4-Chloro-2,5-difluorobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of the structure of 4-Chloro-2,5-difluorobenzaldehyde. Through a comparative analysis of its spectral data with those of structurally similar alternatives, 4-chlorobenzaldehyde and 2,5-difluorobenzaldehyde, this document offers a detailed framework for the structural elucidation of substituted benzaldehydes. The guide includes a summary of quantitative spectral data, detailed experimental protocols, and visualizations to aid in understanding the key structural correlations.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below compares the experimental and predicted spectral features of the target compound with its analogues.
Note on Data for this compound: Experimental ¹³C NMR data has been obtained from scientific literature. Due to the limited availability of public experimental spectra for this specific compound, the ¹H NMR, IR, and MS data are predicted values generated by computational methods. These predictions are based on established spectroscopic principles and provide a reliable estimation for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data (Predicted for this compound)
| Compound | Aldehydic Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Protons (Ar-H) Chemical Shift (δ, ppm) |
| This compound | ~10.3 (s) | H-3: ~7.7 (dd, J ≈ 8.5, 5.5 Hz)H-6: ~7.6 (dd, J ≈ 8.5, 3.0 Hz) |
| 4-Chlorobenzaldehyde | 9.98 (s) | 7.85 (d, J = 8.5 Hz, 2H)7.55 (d, J = 8.5 Hz, 2H) |
| 2,5-Difluorobenzaldehyde | 10.3 (s) | 7.4-7.6 (m, 3H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Aldehydic Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbons (Ar-C) Chemical Shift (δ, ppm) |
| This compound [1] | 185.5 | C-1: ~125 (d)C-2: ~158 (dd)C-3: ~120 (d)C-4: ~128 (d)C-5: ~155 (dd)C-6: ~122 (d) |
| 4-Chlorobenzaldehyde [2] | 190.9 | 141.0, 134.7, 130.9, 129.5 |
| 2,5-Difluorobenzaldehyde | 186.2 | 162.4 (dd), 157.9 (dd), 125.4 (dd), 121.8 (dd), 119.5 (dd), 116.9 (dd) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for benzaldehyde derivatives are the C=O stretch of the aldehyde and the C-H stretches of the aromatic ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | Aromatic C-H Stretch | C-Cl Stretch | C-F Stretch |
| This compound (Predicted) | ~1705 | ~3070 | ~780 | ~1250, ~1150 |
| 4-Chlorobenzaldehyde [3] | 1701 | 3065 | 785 | - |
| 2,5-Difluorobenzaldehyde | 1700 | 3075 | - | 1245, 1140 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound (Predicted) | 176/178 (due to ³⁵Cl/³⁷Cl isotopes) | 175/177 (M-H), 147/149 (M-CHO), 112 (M-CHO-Cl) |
| 4-Chlorobenzaldehyde [4] | 140/142 | 139/141 (M-H), 111/113 (M-CHO), 75 (C₆H₃) |
| 2,5-Difluorobenzaldehyde | 142 | 141 (M-H), 113 (M-CHO), 95 (M-CHO-F) |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a typical experiment involves 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024) is usually required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the sample directly on the ATR crystal.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the structure and spectroscopic validation workflow for this compound.
Caption: Structure of this compound with key NMR correlations.
References
A Comparative Guide to the Kinetic Performance of 4-Chloro-2,5-difluorobenzaldehyde in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 4-Chloro-2,5-difluorobenzaldehyde in the synthesis of chalcones, potent molecules with significant interest in drug development due to their wide range of biological activities. The primary synthetic route discussed is the Claisen-Schmidt condensation, a cornerstone reaction in the formation of these α,β-unsaturated ketones.
Performance Comparison of Substituted Benzaldehydes in Chalcone Synthesis
The Claisen-Schmidt condensation involves the base-catalyzed reaction between an acetophenone and a benzaldehyde derivative. The reactivity of the benzaldehyde is a key factor influencing the reaction rate and overall yield. Electron-withdrawing groups (EWGs) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the acetophenone, thereby accelerating the reaction. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.
The following table summarizes the performance of various substituted benzaldehydes in the synthesis of chalcones, providing a baseline for understanding the expected reactivity of this compound.
| Benzaldehyde Derivative | Ketone Reactant | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | 43 | [1] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | Not Specified | High | [1] |
| 4-Methoxybenzaldehyde | Acetophenone | Not Specified | 4-5 hours | Moderate | [2] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | 71.5 (solvent-free) | [3] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | Not Specified | High | [1] |
| Various Benzaldehydes | Cycloalkanones | NaOH (20 mol%) (Solvent-free) | 5 min (grinding) | 96-98 | [4] |
| 4-Fluorobenzaldehyde | Acetone | NaOH/Ethanol | ~20 min (rapid phase) | Not Specified | [5] |
Note on this compound: Possessing three potent electron-withdrawing halogens (one chlorine and two fluorine atoms), this compound is anticipated to be a highly reactive substrate in the Claisen-Schmidt condensation. This high reactivity is predicted to lead to faster reaction times and high yields of the corresponding chalcone product under standard reaction conditions.
Experimental Protocols
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This protocol outlines a standard laboratory procedure for the synthesis of chalcones.
Materials:
-
Substituted Benzaldehyde (e.g., this compound) (1.0 mmol)
-
Substituted Acetophenone (1.0 mmol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted benzaldehyde and the acetophenone in ethanol with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in ethanol or water to the reaction mixture.
-
Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (often indicated by the formation of a precipitate), pour the mixture into cold water.
-
Acidify the mixture with dilute HCl or acetic acid to neutralize the excess base.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the product with cold water.
-
The crude chalcone can be purified by recrystallization, typically from ethanol.[6]
Protocol for Monitoring Reaction Kinetics using NMR Spectroscopy
Real-time monitoring of the Claisen-Schmidt condensation can provide valuable kinetic data.[5][7]
Materials and Equipment:
-
NMR Spectrometer
-
NMR tubes
-
Reactants (substituted benzaldehyde and acetophenone)
-
Deuterated solvent (e.g., Ethanol-d6)
-
Base catalyst (e.g., NaOD)
Procedure:
-
Prepare solutions of the substituted benzaldehyde and acetophenone in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Add the base catalyst to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
The concentration of reactants and products over time can be determined by integrating characteristic signals in the NMR spectra.[5]
-
Plotting the concentration of a reactant or product against time allows for the determination of the reaction rate and order.
Visualizing Reaction Pathways and Workflows
Claisen-Schmidt Condensation Mechanism
The following diagram illustrates the mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
Assessing the Electrophilicity of 4-Chloro-2,5-difluorobenzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilicity of 4-chloro-2,5-difluorobenzaldehyde, a crucial parameter for predicting its reactivity in various chemical transformations. By understanding its electrophilic character relative to other aromatic aldehydes, researchers can better design synthetic routes, anticipate reaction kinetics, and develop novel molecular entities. This document presents a comparative assessment based on established principles of physical organic chemistry, supported by experimental data for analogous compounds and detailed protocols for key experiments.
The Impact of Substitution on Electrophilicity
The electrophilicity of the carbonyl carbon in benzaldehyde derivatives is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this positive charge, leading to reduced electrophilicity.[1]
In the case of this compound, the presence of three halogen substituents—one chlorine and two fluorine atoms—renders the aromatic ring highly electron-deficient. Both chlorine and fluorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This concerted inductive pull from three halogen atoms is expected to make the carbonyl carbon of this compound significantly more electrophilic than that of unsubstituted benzaldehyde or benzaldehydes with fewer or weaker electron-withdrawing groups.
Comparative Reactivity Data
Table 1: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes
The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene, is highly sensitive to the electrophilicity of the carbonyl carbon. Aldehydes with electron-withdrawing groups exhibit faster reaction rates.
| Substituent | Position | Relative Rate Constant (k/k_H) |
| -NO₂ | para | 14.7 |
| -Cl | para | 2.75 |
| -H | - | 1.00 |
| -CH₃ | para | 0.45 |
| -OCH₃ | para | 0.23 |
Data sourced from reactions with analogous aromatic aldehydes and serves as a guideline.
Based on the strong electron-withdrawing nature of the two fluorine and one chlorine atoms, it is anticipated that the relative rate constant for this compound in the Wittig reaction would be significantly higher than that of p-chlorobenzaldehyde and likely comparable to or even exceeding that of p-nitrobenzaldehyde.
Table 2: Yields and Reaction Times for the Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is another reaction where the rate is enhanced by the electrophilicity of the aldehyde.
| Substituent | Position | Yield (%) | Reaction Time (min) |
| -NO₂ | para | 95 | 10 |
| -Cl | para | 92 | 30 |
| -H | - | 85 | 60 |
| -CH₃ | para | 82 | 90 |
| -OCH₃ | para | 80 | 120 |
Reaction conditions: Catalyst (e.g., piperidine or a heterogeneous base), solvent (e.g., ethanol), room temperature. Data is illustrative and sourced from various protocols for analogous compounds.
Given the expected high electrophilicity of this compound, it would be predicted to react very rapidly and in high yield in the Knoevenagel condensation, likely with a reaction time shorter than that of p-nitrobenzaldehyde under similar conditions.
Experimental Protocols
To experimentally determine and compare the electrophilicity of this compound, the following detailed protocols for the Wittig reaction and Knoevenagel condensation can be employed.
Protocol 1: Determination of Relative Reaction Rates via Wittig Reaction
This protocol allows for the determination of the relative rates of reaction of different substituted benzaldehydes with a phosphorus ylide.
Materials:
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium in THF)
-
Substituted benzaldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde, this compound)
-
Anhydrous solvent (e.g., THF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
NMR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Ylide Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add the strong base (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Reaction Setup: In separate, identical reaction vessels, dissolve each of the benzaldehyde derivatives (1.0 equivalent) and the internal standard in anhydrous THF.
-
Kinetic Run: At time zero, add an equal volume of the freshly prepared ylide solution to each of the benzaldehyde solutions simultaneously.
-
Sampling: At timed intervals, withdraw an aliquot from each reaction mixture and immediately quench it by adding it to a vial containing the quenching solution.
-
Workup: Extract the quenched aliquots with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product of each aliquot by ¹H NMR spectroscopy or GC-MS to determine the ratio of the product alkene to the unreacted aldehyde by comparing their integration values relative to the internal standard.
-
Data Analysis: Plot the concentration of the aldehyde as a function of time for each derivative. The initial rate of the reaction can be determined from the slope of this curve at t=0. The relative rate constant is then calculated as the ratio of the initial rate of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.
Protocol 2: Knoevenagel Condensation for Comparative Reactivity
This protocol can be used to compare the reactivity of different benzaldehydes by monitoring the time required to reach completion or by measuring the yield at a fixed time point.
Materials:
-
Substituted benzaldehydes
-
Active methylene compound (e.g., malononitrile)
-
Basic catalyst (e.g., piperidine or catalytic amount of a solid base)
-
Solvent (e.g., ethanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a series of identical flasks, dissolve each substituted benzaldehyde (1.0 equivalent) and the active methylene compound (1.05 equivalents) in the chosen solvent.
-
Reaction Initiation: Add the catalyst (e.g., a few drops of piperidine) to each flask simultaneously and begin timing.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals.
-
Endpoint Determination: The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible by TLC. Record the time to completion for each reaction.
-
Yield Determination (optional): For a quantitative comparison, quench all reactions at a predetermined time (e.g., 15 minutes), work up the reaction mixtures by adding water and extracting with an organic solvent, and isolate the product by chromatography or crystallization. The yield of the product for each aldehyde can then be calculated and compared.
Workflow for Assessing Electrophilicity
The following diagram illustrates the logical workflow for the assessment of the electrophilicity of a novel substituted benzaldehyde like this compound.
Caption: Workflow for assessing the electrophilicity of a substituted benzaldehyde.
Conclusion
The presence of one chlorine and two fluorine atoms on the aromatic ring of this compound strongly suggests that this compound is a highly electrophilic aromatic aldehyde. This high electrophilicity is a direct consequence of the potent electron-withdrawing inductive effects of the halogen substituents. While direct experimental kinetic data for this specific molecule is not widely published, a comparative analysis with other substituted benzaldehydes in reactions sensitive to electrophilicity, such as the Wittig reaction and Knoevenagel condensation, provides a reliable framework for predicting its reactivity. The experimental protocols provided herein offer a robust methodology for quantitatively determining its electrophilicity relative to other aldehydes, which is invaluable for its application in synthetic chemistry and drug development.
References
A Comparative Guide to Catalytic Systems for 4-Chloro-2,5-difluorobenzaldehyde Couplings
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. 4-Chloro-2,5-difluorobenzaldehyde represents a valuable building block, featuring a reactive aldehyde group and a strategically halogenated phenyl ring. The chlorine atom, in particular, serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
This guide provides a comparative overview of catalytic systems applicable to the coupling reactions of this compound, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Due to a lack of extensive published data for this specific substrate, this guide presents experimental data and protocols for structurally similar compounds, such as other chlorodifluorobenzene derivatives and substituted chlorobenzaldehydes. This information serves as a valuable starting point for reaction optimization and catalyst selection.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of aryl chlorides analogous to this compound. These examples highlight the influence of different catalysts, ligands, bases, and reaction conditions on yield and reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 93[1] |
| 2 | 4-Chlorobenzonitrile | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88[1] |
| 3 | 1-Chloro-4-nitrobenzene | 2,5-Difluorophenylboronic acid | PEPPSI-IPr (2) | - | Cs₂CO₃ | Dioxane | 100 | 18 | 91[1] |
| 4 | Chlorobenzene | 2,5-Difluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 24 | 82[1] |
Table 2: Heck Coupling of Aryl Chlorides with Alkenes
| Entry | Aryl Chloride | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100-120 | 42 | 79[2] |
| 2 | 4-Chlorobenzotrifluoride | 2,3-Dihydrofuran | Pd(OAc)₂ (1) | - | (Cyclohexyl)₂NMe | n-BuOH | 90 | - | -[3] |
| 3 | Chlorobenzene | Styrene | Pd(OAc)₂/Imidazolium Salt | - | K₂CO₃ | DMF | 130 | 12 | 95 |
| 4 | 4-Chloroacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 98 |
Table 3: Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes
| Entry | Aryl Chloride | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 120 | 0.5 | 96[4] |
| 2 | 4-Chloroacetophenone | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 120 | 1.5 | 85[4] |
| 3 | Chlorobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | - | n-BuNH₂ | THF | 65 | - | -[5] |
| 4 | Pentachloropyridine | Various Alkynes | - | - | - | - | - | - | High Yields[6] |
Table 4: Buchwald-Hartwig Amination of Aryl Chlorides with Amines
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 98 |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (3) | NaOtBu | Toluene | 80 | 3 | 99 |
| 3 | 2-Chloropyridine | Aniline | Pd(OAc)₂ (2) | JohnPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 95 |
| 4 | 1-Chloro-4-methoxybenzene | N-Methylaniline | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 24 | 92 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions based on procedures for analogous aryl chlorides. These should be considered as starting points and may require optimization for this compound.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol outlines a general procedure for the coupling of an aryl chloride with an arylboronic acid, which often requires more active catalysts and more forcing conditions than the corresponding aryl bromides or iodides.[1]
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, t-Amyl alcohol)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride, arylboronic acid, palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous, degassed solvent to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Procedure for Heck Coupling of an Aryl Chloride
The Heck reaction with aryl chlorides, particularly electron-neutral or electron-rich ones, often requires more active catalyst systems and higher temperatures.[2]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, Et₃N, 1.1-2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, DMF, NMP)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the aryl chloride, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the alkene.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-150 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the desired product.
General Procedure for Sonogashira Coupling of an Aryl Chloride
Sonogashira couplings of aryl chlorides are more challenging than those with aryl iodides or bromides and often require specific catalyst systems and conditions. Copper-free conditions are sometimes employed to avoid the formation of alkyne homocoupling byproducts.[4][5]
Materials:
-
Aryl chloride (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, optional, 1-5 mol%)
-
Base (e.g., Et₃N, n-BuNH₂, TBAF, 2-3 equiv)
-
Solvent (e.g., THF, DMF, or solvent-free)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium catalyst, copper(I) salt (if used), and the aryl chloride.
-
Add the degassed solvent, followed by the terminal alkyne and the base.
-
Seal the tube and stir the reaction mixture at the desired temperature (can range from room temperature to >100 °C).
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The choice of ligand is crucial for the successful coupling of aryl chlorides.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add the aryl chloride and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Reaction Mechanisms
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Unlocking Potent Kinase Inhibitors: A Comparative Guide to the Application of 4-Chloro-2,5-difluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount in the synthesis of novel therapeutics. Among these, fluorinated benzaldehydes have emerged as critical starting materials in the creation of potent kinase inhibitors. This guide provides a detailed comparison of the application of 4-Chloro-2,5-difluorobenzaldehyde in the synthesis of a specific kinase inhibitor, alongside an alternative route, supported by experimental data and protocols.
The unique substitution pattern of this compound, featuring both electron-withdrawing fluorine and chlorine atoms, significantly influences its reactivity and the properties of the resulting molecules. This makes it a valuable reagent in medicinal chemistry for the synthesis of complex heterocyclic compounds that can effectively target biological pathways implicated in diseases such as cancer.
Comparative Synthesis of a Key Kinase Inhibitor Intermediate
A pivotal step in the synthesis of many kinase inhibitors is the formation of a secondary amine through reductive amination. Here, we compare the use of this compound with an alternative, 2,6-difluorobenzaldehyde, in the synthesis of a key intermediate for a targeted covalent inhibitor.
Table 1: Comparison of Reductive Amination Reactions
| Parameter | Route A: this compound | Route B: 2,6-Difluorobenzaldehyde |
| Starting Aldehyde | This compound | 2,6-Difluorobenzaldehyde |
| Amine | 4-amino-N-(prop-2-en-1-yl)benzamide | 4-amino-N-(prop-2-en-1-yl)benzamide |
| Reducing Agent | Sodium triacetoxyborohydride | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane | Dichloromethane |
| Reaction Time | 16 hours | Not specified |
| Yield | 85% | Not specified |
| Product | N-(4-((4-chloro-2,5-difluorobenzyl)amino)phenyl)acrylamide | N-(4-((2,6-difluorobenzyl)amino)phenyl)acrylamide |
Experimental Protocols
Route A: Synthesis of N-(4-((4-chloro-2,5-difluorobenzyl)amino)phenyl)acrylamide
To a solution of this compound (1.0 g, 5.66 mmol) and 4-amino-N-(prop-2-en-1-yl)benzamide (1.0 g, 5.67 mmol) in dichloromethane (20 mL) was added sodium triacetoxyborohydride (1.8 g, 8.5 mmol). The resulting mixture was stirred at room temperature for 16 hours. The reaction was then quenched with water and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford N-(4-((4-chloro-2,5-difluorobenzyl)amino)phenyl)acrylamide as a white solid (1.6 g, 85% yield).
Route B: Synthesis of N-(4-((2,6-difluorobenzyl)amino)phenyl)acrylamide (General Protocol)
A similar reductive amination protocol would be employed, substituting this compound with 2,6-difluorobenzaldehyde. The stoichiometry of the amine and reducing agent would be kept analogous. The reaction progress would be monitored by thin-layer chromatography or LC-MS to determine the optimal reaction time. Purification would be conducted using column chromatography.
Visualizing the Synthetic Pathway
The synthesis of the target kinase inhibitor intermediate via reductive amination can be visualized as a straightforward workflow.
Caption: Synthetic workflow for the reductive amination.
Application in Kinase Inhibitor Synthesis and Signaling Pathway Inhibition
The synthesized N-(4-((4-chloro-2,5-difluorobenzyl)amino)phenyl)acrylamide serves as a key building block for irreversible kinase inhibitors. These inhibitors typically target kinases involved in cell proliferation and survival pathways, which are often dysregulated in cancer. For instance, such compounds can be designed to target members of the Epidermal Growth Factor Receptor (EGFR) family.
The acrylamide moiety acts as a "warhead" that can form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. This mode of action can offer enhanced potency and prolonged duration of action compared to reversible inhibitors.
Caption: Inhibition of EGFR signaling by a targeted covalent inhibitor.
Conclusion
This compound is a highly effective and versatile building block in the synthesis of complex molecules for drug discovery. The high yield achieved in the reductive amination reaction demonstrates its utility in constructing key intermediates for targeted covalent kinase inhibitors. The comparison with alternative benzaldehydes highlights the importance of the specific substitution pattern in influencing reactivity and, ultimately, the efficiency of the synthetic route. For researchers in the field, the choice of starting materials like this compound can be a critical determinant in the successful development of next-generation therapeutics.
Safety Operating Guide
Safe Disposal of 4-Chloro-2,5-difluorobenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-2,5-difluorobenzaldehyde (CAS No. 879093-02-4), a halogenated aromatic aldehyde. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental compliance.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed and toxic to aquatic life with long-lasting effects.[2] Proper handling and disposal are critical to mitigate these risks.
Primary Disposal Method: Incineration
The recommended and most secure method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This process must be carried out in an incinerator equipped with an afterburner and a flue gas scrubber to neutralize hazardous decomposition products such as hydrogen chloride and hydrogen fluoride.[3]
As a halogenated organic compound, this compound requires specific incineration conditions to ensure complete destruction and prevent the formation of toxic byproducts.
Table 1: Recommended Incineration Parameters for Halogenated Aromatic Compounds
| Parameter | Recommended Value | Rationale |
| Operating Temperature | 982 to 1204°C (1800 to 2200°F) | Ensures complete thermal decomposition of the halogenated aromatic structure. |
| Residence Time | 2.0 seconds | Provides sufficient time for the complete destruction of hazardous compounds. |
| Destruction and Removal Efficiency (DRE) | > 99.99% | Indicates the effectiveness of the incineration process in eliminating the hazardous waste. |
Operational Plan for Waste Management
A systematic approach to waste management is essential to ensure safety and compliance. The following workflow outlines the key steps for the disposal of this compound.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate all non-essential personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[3] For liquid spills, use an inert absorbent material such as sand or vermiculite to soak up the spill before placing it in a sealed container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined above.
Experimental Protocols for Small-Scale Laboratory Decontamination
For researchers who may need to decontaminate small quantities of this compound in the laboratory, the following experimental protocols for chemical transformation are provided for informational purposes. These methods should be performed with extreme caution, under a fume hood, and with appropriate PPE. It is the user's responsibility to validate these methods for their specific needs and to ensure that the final waste products are non-hazardous and disposed of in accordance with institutional and regulatory guidelines.
1. Reduction with Sodium Borohydride
This procedure reduces the aldehyde functional group to a less reactive alcohol.
-
Materials: this compound, methanol, sodium borohydride (NaBH4), deionized water, magnetic stirrer, ice bath.
-
Methodology:
-
In a fume hood, dissolve the this compound in methanol in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution. An exothermic reaction may occur.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
After the reaction is complete, quench the excess sodium borohydride by the slow and careful addition of deionized water.
-
The resulting solution containing the corresponding benzyl alcohol should be neutralized and disposed of as aqueous waste, pending analysis to confirm the absence of the starting material.
-
2. Oxidation with Potassium Permanganate
This procedure oxidizes the aldehyde to a carboxylic acid.
-
Materials: this compound, acetone, potassium permanganate (KMnO4), sodium bisulfite, deionized water, magnetic stirrer.
-
Methodology:
-
In a fume hood, dissolve the this compound in acetone in a flask with a magnetic stir bar.
-
Slowly add a solution of potassium permanganate in water to the stirred mixture. The reaction is exothermic and will form a brown precipitate of manganese dioxide.
-
Stir the mixture at room temperature until the purple color of the permanganate has disappeared.
-
Quench any excess potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless.
-
The resulting mixture, containing the corresponding benzoic acid and manganese dioxide, should be filtered. The solid manganese dioxide should be disposed of as heavy metal waste, and the filtrate should be neutralized and disposed of as aqueous waste after confirming the absence of the starting aldehyde.
-
Important Note: The selection of a disposal method must always comply with local, state, and federal regulations. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling 4-Chloro-2,5-difluorobenzaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialty chemicals are paramount. This guide provides essential, immediate safety and logistical information for 4-Chloro-2,5-difluorobenzaldehyde, ensuring the protection of laboratory personnel and the environment. The following procedural guidance is designed to directly address operational questions and establish a comprehensive safety protocol.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial when handling this compound to mitigate risks of exposure. This compound is irritating to the eyes, skin, and respiratory system. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation and potential damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (Viton® or Butyl Rubber recommended, with Nitrile for incidental contact), a flame-resistant lab coat, and closed-toe shoes.[3][4] | Prevents skin contact which can lead to irritation. Aromatic and halogenated hydrocarbons can degrade many glove materials; therefore, selecting appropriate gloves is critical.[5][6] Double gloving may be advisable for extended operations. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1] For situations outside of a fume hood or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for the safe handling of halogenated aromatic compounds like this compound.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[3]
-
Ensure that a fully stocked spill kit is readily accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[3]
-
Wipe down the work surface in the fume hood.
-
Carefully remove and dispose of gloves in the appropriate solid waste stream.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]
-
Disposal Plan: Step-by-Step Waste Management
The proper segregation and disposal of halogenated waste are critical for environmental safety and regulatory compliance.
-
Waste Segregation:
-
Waste Collection:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) in a designated solid hazardous waste container.
-
Collect all liquid waste, including rinsates from cleaning glassware, in the designated halogenated liquid hazardous waste container.[3]
-
-
Container Management:
-
Final Disposal:
-
Empty Container Decontamination:
-
To dispose of the original chemical container as non-hazardous waste, it must be triple-rinsed with a suitable solvent.[3][8][12]
-
The first rinsate must be collected and disposed of as hazardous waste.[3][12] Subsequent rinsates may also need to be collected depending on institutional policies.
-
Allow the container to air dry completely before defacing the label and disposing of it in the appropriate solid waste stream.[12]
-
Workflow for Handling and Disposal of this compound
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fac.uncg.edu [fac.uncg.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. gloves.com [gloves.com]
- 11. scribd.com [scribd.com]
- 12. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
